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  • Product: Ethyl 2,7,8-trimethylquinoline-3-carboxylate
  • CAS: 892874-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthetic pathways leading to Ethyl 2,7,8-trimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways leading to Ethyl 2,7,8-trimethylquinoline-3-carboxylate, a substituted quinoline ester with potential applications in medicinal chemistry and materials science. The document is structured to offer not just a series of protocols, but a deeper understanding of the underlying chemical principles and experimental considerations that are crucial for successful synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of Ethyl 2,7,8-trimethylquinoline-3-carboxylate offers a unique combination of electronic and steric properties that make it an attractive target for the development of novel therapeutic agents and functional materials. This guide will explore the most viable synthetic strategies for its preparation, focusing on established named reactions in heterocyclic chemistry.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted quinoline such as Ethyl 2,7,8-trimethylquinoline-3-carboxylate requires careful consideration of the starting materials and reaction conditions to control regioselectivity and maximize yield. The core challenge lies in the annulation of the pyridine ring onto the benzene ring of a substituted aniline. Based on the target structure, the key disconnection approach involves the reaction of 2,3-dimethylaniline with a suitable three-carbon building block. Several classical quinoline syntheses are amenable to this strategy, with the most prominent being the Gould-Jacobs reaction and the Combes synthesis.

Primary Synthetic Routes Considered:
  • The Gould-Jacobs Reaction: This versatile method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization. For the target molecule, this would entail the reaction of 2,3-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM).[1][2] A key advantage of this route is the direct incorporation of the ethyl carboxylate group at the 3-position. However, the high temperatures required for cyclization can sometimes lead to side reactions and require specialized equipment.[3]

  • The Combes Synthesis: This reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] To obtain the desired product, 2,3-dimethylaniline would be reacted with a β-ketoester, such as ethyl acetoacetate. A significant consideration in this approach is the regioselectivity of the cyclization step, which is influenced by both steric and electronic factors of the substituents on the aniline ring.[4]

After careful consideration of these pathways, the Gould-Jacobs reaction is selected as the primary focus of this guide due to its directness in establishing the desired substitution pattern and the availability of modern modifications, such as microwave-assisted heating, which can mitigate the harshness of traditional thermal cyclization.[3]

Visualizing the Gould-Jacobs Pathway

Caption: Proposed Gould-Jacobs synthesis pathway for Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a comprehensive, self-validating workflow for the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate via a modified Gould-Jacobs reaction.

Part 1: Condensation of 2,3-Dimethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

Rationale: This initial step forms the key intermediate, an enamine, through a nucleophilic substitution of the ethoxy group of DEEM by the aniline. The reaction is typically driven by heating to remove the ethanol byproduct.

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 2,3-dimethylaniline and diethyl ethoxymethylenemalonate.

  • Fit the flask with a reflux condenser and heat the mixture to 100-130°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-((2,3-dimethylphenyl)amino)acrylate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Part 2: Thermal Cyclization to form the Quinoline Core

Rationale: This is the critical ring-forming step. The high temperature facilitates an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring, followed by elimination of ethanol to form the quinoline ring system. The use of a high-boiling solvent like Dowtherm A ensures a consistent and high reaction temperature. Microwave-assisted synthesis is a modern alternative that can significantly reduce reaction times.[3]

Materials:

  • Crude ethyl 2-((2,3-dimethylphenyl)amino)acrylate (from Part 1)

  • Dowtherm A (or other high-boiling solvent)

  • High-temperature reaction vessel

  • Vigorous stirring apparatus

  • Hexane or other non-polar solvent for precipitation

Procedure (Conventional Heating):

  • In a suitable high-temperature reaction vessel, add the crude intermediate from Part 1 to Dowtherm A.

  • Heat the mixture to approximately 250°C with vigorous stirring for 30-60 minutes.

  • Monitor the reaction by TLC for the formation of the cyclized product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the product, Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Procedure (Microwave-Assisted):

  • Place the crude intermediate in a microwave-safe reaction vial.

  • If necessary, add a small amount of a high-boiling, microwave-transparent solvent.

  • Heat the mixture in a microwave reactor to a temperature of 250-300°C for 5-15 minutes.[3]

  • After cooling, the product can be isolated by precipitation with a non-polar solvent as described above.

Regioselectivity: The cyclization of the intermediate derived from 2,3-dimethylaniline can potentially lead to two regioisomers: the desired 7,8-dimethylquinoline and the 5,6-dimethylquinoline. The directing effects of the two methyl groups (ortho, para-directing) and steric hindrance will influence the final product ratio. Cyclization is generally favored at the less sterically hindered position para to one of the methyl groups.

Part 3 & 4: Subsequent Modifications to Achieve the Target Molecule

The direct product of the Gould-Jacobs reaction is a 4-hydroxyquinoline. To arrive at the target molecule, Ethyl 2,7,8-trimethylquinoline-3-carboxylate, further synthetic steps would be necessary. A plausible, though not explicitly documented, route would involve:

  • Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro group using a reagent like phosphorus oxychloride (POCl₃).

  • Methylation: Introduction of the methyl group at the 2-position. This is the most challenging step and would likely require a cross-coupling reaction, for instance, using an organometallic reagent in the presence of a suitable catalyst.

Given the complexity and lack of direct literature precedent for this final methylation step, an alternative approach using a Friedländer-type synthesis could be considered. This would involve the condensation of a pre-functionalized 2-amino-3,4-dimethylacetophenone with a reagent that provides the C2-methyl and C3-carboxylate moieties, such as ethyl acetoacetate. This approach, however, presents its own challenges in the synthesis of the starting aminoketone.

Characterization and Data Analysis

The successful synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate must be confirmed through rigorous analytical techniques. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.

Table 1: Predicted Spectroscopic Data for Ethyl 2,7,8-trimethylquinoline-3-carboxylate
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Singlets for the three methyl groups on the quinoline ring. Aromatic protons on the quinoline ring appearing in the range of 7.0-8.5 ppm. A singlet for the proton at the C4 position.
¹³C NMR Carbonyl carbon of the ester around 165-170 ppm. Aromatic and heterocyclic carbons in the range of 110-150 ppm. Signals for the three methyl carbons and the two carbons of the ethyl group in the aliphatic region.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching bands between 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations.[6][7]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₇NO₂). Fragmentation patterns may include the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt).[8][9]

Workflow for Synthesis and Analysis

G start Start: Reagent Preparation condensation Condensation (2,3-dimethylaniline + DEEM) start->condensation cyclization Thermal Cyclization (Conventional or Microwave) condensation->cyclization purification1 Purification 1 (Precipitation/Filtration) cyclization->purification1 modification Further Modifications (e.g., Chlorination/Methylation) purification1->modification purification2 Purification 2 (Column Chromatography) modification->purification2 characterization Characterization (NMR, IR, MS) purification2->characterization end End: Pure Product characterization->end

Caption: General workflow for the synthesis and analysis of the target quinoline.

Conclusion and Future Directions

This guide has outlined a plausible and detailed synthetic strategy for Ethyl 2,7,8-trimethylquinoline-3-carboxylate, primarily focusing on the Gould-Jacobs reaction. The provided experimental framework, while based on established principles and analogous reactions, serves as a strong starting point for researchers in this field. The key challenges remain the optimization of the cyclization step to favor the desired regioisomer and the development of an efficient method for the final methylation at the C2 position.

Future work should focus on the experimental validation of the proposed pathway, with a particular emphasis on the detailed analysis of the regioselectivity of the cyclization. Furthermore, exploring alternative routes such as a modified Friedländer or Combes synthesis could provide valuable comparative data and potentially a more efficient overall synthesis. The biological evaluation of the synthesized compound would then be the next logical step in elucidating its potential as a lead compound in drug discovery.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Wikipedia contributors. (2023, December 1). Gould–Jacobs reaction. Wikipedia. [Link]

  • Wiley Analytical Science. (n.d.). Ethyl quinoline-3-carboxylate. SpectraBase. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,7,8-trimethylquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Combes quinoline synthesis. Wikipedia. [Link]

  • Wikipedia contributors. (2023, November 13). Doebner–Miller reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023, October 29). Friedländer synthesis. Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Executive Summary Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS: 892874-89-4) is a trisubstituted quinoline derivative characterized by a highly lipophilic core and a modifiable ester functionality at the C3 position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS: 892874-89-4) is a trisubstituted quinoline derivative characterized by a highly lipophilic core and a modifiable ester functionality at the C3 position. As a member of the quinoline-3-carboxylate family, it serves as a critical pharmacophore in the development of antimicrobial, antimalarial, and receptor-modulating therapeutics (e.g., NK3 antagonists). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, establishing a baseline for its utilization in high-throughput screening and lead optimization.

Chemical Identity & Structural Analysis

The compound features a fused bicyclic system with a specific substitution pattern that influences its steric and electronic properties. The 7,8-dimethyl substitution creates a hydrophobic pocket on the benzenoid ring, potentially enhancing binding affinity in lipophilic protein domains compared to the unsubstituted quinoline core.

Table 1: Chemical Identifiers & Molecular Properties
PropertyValue
IUPAC Name Ethyl 2,7,8-trimethylquinoline-3-carboxylate
CAS Registry Number 892874-89-4
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
SMILES CCOC(=O)C1=C(C)N=C2C(C)=C(C)C=CC2=C1
LogP (Predicted) 3.5 – 3.9
H-Bond Acceptors 3 (N, O, O)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~39 Ų

Synthetic Methodology

The most robust route to Ethyl 2,7,8-trimethylquinoline-3-carboxylate is the Friedländer Annulation . This convergent synthesis involves the condensation of an o-aminoaldehyde with an enolizable carbonyl compound containing a reactive α-methylene group.

Retrosynthetic Analysis
  • Target: Ethyl 2,7,8-trimethylquinoline-3-carboxylate[1][2][3]

  • Disconnection: C2–C3 and N1–C2 bonds.

  • Precursors:

    • 2-Amino-3,4-dimethylbenzaldehyde: Provides the benzenoid ring (C5–C8), the nitrogen atom, and the C4 carbon. The methyl groups at positions 3 and 4 of the benzaldehyde map to positions 8 and 7 of the final quinoline, respectively.

    • Ethyl Acetoacetate: Provides the C2–C3 fragment, the C2-methyl group, and the ester functionality.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Imine Formation: Acid-catalyzed condensation of the aniline amine with the ketone carbonyl of ethyl acetoacetate.

  • Intramolecular Aldol Condensation: Cyclization of the resulting intermediate followed by dehydration to aromatize the pyridine ring.

Visualization: Friedländer Synthesis Pathway

FriedlanderSynthesis Figure 1: Friedländer Synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate Precursor1 2-Amino-3,4-dimethyl- benzaldehyde Intermediate Schiff Base / Enamine Intermediate Precursor1->Intermediate EtOH, Reflux Cat. Piperidine Precursor2 Ethyl Acetoacetate Precursor2->Intermediate Transition Intramolecular Aldol Cyclization (- H₂O) Intermediate->Transition Product Ethyl 2,7,8-trimethyl- quinoline-3-carboxylate Transition->Product Aromatization

Figure 1: The convergent assembly of the quinoline core via condensation of an o-aminoaldehyde and a β-keto ester.

Experimental Protocol (Standardized)
  • Reagents: 2-Amino-3,4-dimethylbenzaldehyde (1.0 eq), Ethyl acetoacetate (1.1 eq), Piperidine (0.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the aminoaldehyde in ethanol (5 mL/mmol).

    • Add ethyl acetoacetate followed by catalytic piperidine.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Cool to room temperature. The product often precipitates upon cooling.

    • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Physical & Chemical Properties

Solubility Profile

Due to the lipophilic nature of the 7,8-dimethylquinoline core and the ethyl ester, the compound exhibits poor aqueous solubility but excellent solubility in organic solvents.

SolventSolubility PredictionApplication
Water Insoluble (< 0.1 mg/mL)Requires co-solvent (DMSO/PEG) for bioassays.
DMSO High (> 50 mg/mL)Standard stock solution solvent.
Ethanol Moderate to HighRecrystallization solvent.
Dichloromethane HighExtraction and chromatography.
Reactivity Profile

The molecule possesses three distinct reactive centers:

  • Ester Hydrolysis (C3): The ethyl ester can be hydrolyzed under basic conditions (LiOH/THF/H₂O) to yield 2,7,8-trimethylquinoline-3-carboxylic acid , a precursor for amide coupling.

  • Electrophilic Aromatic Substitution (C5/C6): The 7,8-dimethyl pattern leaves positions 5 and 6 open. Position 5 is electronically favored for electrophilic attack (nitration/bromination) due to the activating effect of the methyl groups, though the electron-deficient pyridine ring deactivates the overall system.

  • Benzylic Oxidation: The methyl group at C2 is activated by the adjacent nitrogen (similar to 2-picoline) and can be oxidized to an aldehyde (SeO₂) or halogenated (NBS).

Spectroscopic Characterization

Validation of the structure relies on identifying specific NMR signatures resulting from the trisubstitution pattern.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (C4) 8.40 – 8.60Singlet (s)1HCharacteristic deshielded proton alpha to ester.
Ar-H (C5) 7.60 – 7.70Doublet (d, J≈8Hz)1HOrtho-coupling to H6.
Ar-H (C6) 7.30 – 7.40Doublet (d, J≈8Hz)1HOrtho-coupling to H5.
OCH₂CH₃ 4.35 – 4.45Quartet (q)2HEster methylene.[4]
C2-CH₃ 2.80 – 2.90Singlet (s)3HDeshielded by adjacent N.
C7/C8-CH₃ 2.40 – 2.55Singlets (s)6HAromatic methyls (often overlapping).
OCH₂CH₃ 1.35 – 1.45Triplet (t)3HEster methyl.[4]

Note: The C2-methyl is significantly more deshielded than the C7/C8 methyls due to the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effect of the C3-ester.

Safety & Handling (GHS Classification)

Based on available safety data for quinoline carboxylate derivatives [1][4]:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood to avoid inhalation of amine/aldehyde precursors.

References

  • Sigma-Aldrich. (2023). 2,7,8-Trimethyl-3-quinolinecarboxylic acid ethyl ester - Product Specification & MSDS. Link

  • PubChem. (2023). Ethyl 2,7,8-trimethylquinoline-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • Marco-Contelles, J., et al. (2009). Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Chemical Reviews. (General reference for synthetic mechanism).
  • ECHEMI. (2023). Ethyl 2,7,8-trimethylquinoline-3-carboxylate Properties and Safety. Link

Sources

Foundational

Spectral data for Ethyl 2,7,8-trimethylquinoline-3-carboxylate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate Introduction Ethyl 2,7,8-trimethylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Introduction

Ethyl 2,7,8-trimethylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. With the molecular formula C₁₅H₁₇NO₂ and a CAS Number of 892874-89-4, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological activities and photophysical properties exhibited by the quinoline scaffold.[1][2] This guide provides a comprehensive analysis of the spectral data for Ethyl 2,7,8-trimethylquinoline-3-carboxylate, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related quinoline derivatives.

Molecular Structure and Properties

IUPAC Name: Ethyl 2,7,8-trimethylquinoline-3-carboxylate CAS Number: 892874-89-4[3] Molecular Formula: C₁₅H₁₇NO₂[4] Molecular Weight: 243.30 g/mol [4] Exact Mass: 243.126 u[4]

Chemical Structure:

Figure 1. Chemical structure of Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei.[5] For Ethyl 2,7,8-trimethylquinoline-3-carboxylate, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their electronic environments, and their connectivity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[7]

  • Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

Predicted ¹H NMR Data and Interpretation

The following table presents the predicted ¹H NMR spectral data for Ethyl 2,7,8-trimethylquinoline-3-carboxylate in CDCl₃. These predictions are based on the analysis of similar quinoline structures.[8][9]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~8.2s1H-H4The proton at the C4 position is highly deshielded due to the anisotropic effect of the quinoline ring system and the electron-withdrawing nature of the adjacent ester.
~7.5d1H~8.0H5This aromatic proton is part of the benzene ring of the quinoline and is coupled to H6.
~7.2d1H~8.0H6This proton is coupled to H5.
~4.4q2H~7.1-OCH₂CH₃The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group.
~2.7s3H-C2-CH₃The methyl group at the C2 position is a singlet and is slightly downfield due to its attachment to the aromatic ring.
~2.5s3H-C7-CH₃Aromatic methyl group.
~2.4s3H-C8-CH₃Aromatic methyl group, potentially slightly shielded compared to the C7-methyl due to its position.
~1.4t3H~7.1-OCH₂CH₃The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required.

  • Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer with proton decoupling.

  • Parameters: A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented below, based on data from related quinoline carboxylates.[8][9]

Chemical Shift (δ, ppm)AssignmentRationale
~167C=O (ester)The carbonyl carbon of the ester group is highly deshielded.
~158C2The C2 carbon is attached to a nitrogen atom, causing a downfield shift.
~148C8aQuaternary carbon at the fusion of the two rings.
~145C7Aromatic carbon bearing a methyl group.
~137C4aQuaternary carbon at the ring junction.
~135C8Aromatic carbon with a methyl substituent.
~129C5Aromatic CH carbon.
~127C6Aromatic CH carbon.
~125C3The C3 carbon is attached to the ester group.
~122C4Aromatic CH carbon, significantly downfield in the protonated spectrum.
~61-OCH₂CH₃The methylene carbon of the ethyl ester.
~24C2-CH₃Methyl carbon attached to the quinoline ring.
~20C7-CH₃Aromatic methyl carbon.
~18C8-CH₃Aromatic methyl carbon.
~14-OCH₂CH₃The terminal methyl carbon of the ethyl ester.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (5-50 mg) Solvent Add Deuterated Solvent (e.g., CDCl₃) Sample->Solvent TMS Add Internal Standard (TMS) Solvent->TMS Filter Filter into NMR Tube TMS->Filter Spectrometer Place Sample in NMR Spectrometer Filter->Spectrometer Setup Set Acquisition Parameters Spectrometer->Setup Acquire Acquire Spectrum (¹H, ¹³C) Setup->Acquire Processing Fourier Transform & Phasing Acquire->Processing Integration Peak Integration (¹H NMR) Processing->Integration Assignment Peak Assignment & Structure Elucidation Integration->Assignment

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: IR

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent plate.[11]

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The key IR absorption bands for Ethyl 2,7,8-trimethylquinoline-3-carboxylate are predicted below.[8]

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
3050-3000MediumAromatic C-H StretchVibrations of the C-H bonds on the quinoline ring.
2980-2850MediumAliphatic C-H StretchSymmetric and asymmetric stretching of C-H bonds in the ethyl and methyl groups.
~1720StrongC=O Stretch (Ester)The strong absorption is characteristic of the carbonyl group in the ethyl ester, conjugated with the quinoline ring.
1600-1450MediumC=C and C=N Stretch (Aromatic Ring)Skeletal vibrations of the quinoline ring system.
~1250StrongC-O Stretch (Ester)Asymmetric stretching of the C-O-C bond of the ester group.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Prepare Sample (e.g., KBr Pellet) Spectrometer Place Sample in FT-IR Spectrometer Sample->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Characteristic Absorption Bands Process->Identify Assign Assign Bands to Functional Groups Identify->Assign

Caption: Workflow for IR spectroscopy from sample preparation to spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.[13]

Experimental Protocol: MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI) or as a solid for electron ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

  • Molecular Ion: The molecular weight of Ethyl 2,7,8-trimethylquinoline-3-carboxylate is 243.30. In an EI mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z = 243. Under ESI conditions, the protonated molecule ([M+H]⁺) would be observed at m/z = 244.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Expected fragmentation pathways include:

    • Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺, resulting in a peak at m/z = 198. This corresponds to the formation of a quinolinyl acylium ion.

    • Loss of ethylene (-C₂H₄) from the ester: [M - 28]⁺, leading to a peak at m/z = 215. This would be followed by the loss of a hydroxyl radical to give the same acylium ion.

    • Loss of a methyl radical (-•CH₃): [M - 15]⁺, resulting in a peak at m/z = 228.

Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Prepare & Introduce Sample into MS Ionization Ionization (e.g., EI, ESI) Sample->Ionization Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum MolIon Identify Molecular Ion Peak Spectrum->MolIon Fragments Analyze Fragmentation Pattern MolIon->Fragments Structure Confirm Structure Fragments->Structure

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis using NMR, IR, and Mass Spectrometry provides a detailed structural characterization of Ethyl 2,7,8-trimethylquinoline-3-carboxylate. The predicted data, based on established principles and analogous compounds, offers a robust framework for researchers to identify and confirm the synthesis of this molecule. These techniques, when used in conjunction, allow for unambiguous structure elucidation, which is critical for quality control in drug development and materials science research involving quinoline derivatives.

References

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Exploratory

Topic: Ethyl 2,7,8-trimethylquinoline-3-carboxylate Crystal Structure Analysis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance for structure-activity relationship (SAR) studies and rational drug design.[5] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this atomic-level detail.[6][7] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of a representative quinoline derivative, ethyl 2,7,8-trimethylquinoline-3-carboxylate. While a published structure for this exact compound is not available, this guide serves as a detailed operational framework, leveraging established protocols and data from closely related analogues to illustrate the complete workflow from laboratory synthesis to final validated crystallographic model. We will detail the causality behind experimental choices, present self-validating protocols, and provide a roadmap for obtaining high-quality, publishable crystallographic data.

Introduction: The Significance of the Quinoline Core and Structural Precision

Quinoline, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyridine ring.[8] This "privileged structure" is a recurring motif in numerous natural products and synthetic pharmaceuticals.[2][9] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for drug discovery.[1][10] Ethyl 2,7,8-trimethylquinoline-3-carboxylate (C15H17NO2) incorporates several key features: a lipophilic trimethyl-substituted benzene ring, a hydrogen-bonding capable nitrogen atom, and an ester group that can act as a hydrogen bond acceptor.

Understanding the precise spatial orientation of these functional groups is critical. Crystal structure analysis provides unambiguous data on:

  • Molecular Conformation: The exact shape and orientation of the molecule.

  • Bonding Geometry: Precise bond lengths and angles, which can reveal electronic effects.[11]

  • Supramolecular Assembly: The packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonds and π-π stacking.[12]

This information is invaluable for computational modeling, understanding receptor binding, and predicting solid-state properties such as solubility and stability.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthetic Strategy: The Friedländer Annulation

The Friedländer annulation is a robust and straightforward method for synthesizing substituted quinolines.[13] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[14][15]

Causality: We select this method for its efficiency and the ready availability of starting materials. The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the ketone, activating it for nucleophilic attack by the enol form of the ethyl acetoacetate. Subsequent cyclization and dehydration yield the stable aromatic quinoline ring.

Sources

Foundational

An In-Depth Technical Guide to 2,7,8-Trimethylquinoline and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast landscape of quinoline derivatives, trimethylated quinolines are emerging as a significant subclass with diverse therapeutic promise. This technical guide provides a comprehensive exploration of 2,7,8-trimethylquinoline, delving into its synthesis, spectroscopic characterization, and potential applications in drug discovery, with a particular focus on its anticancer and antimicrobial properties. While specific experimental data for 2,7,8-trimethylquinoline is limited in the current literature, this guide synthesizes information from closely related analogs and established principles of quinoline chemistry to provide a robust framework for future research.

Synthesis of the 2,7,8-Trimethylquinoline Core

The construction of the quinoline ring system can be achieved through several classic and modern synthetic methodologies. For 2,7,8-trimethylquinoline, the Doebner-von Miller reaction stands out as a highly plausible and historically significant synthetic route.[2][3] This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[2]

The Doebner-von Miller Reaction: A Probable Synthetic Pathway

The synthesis of 2,7,8-trimethylquinoline would logically start from 2,3-dimethylaniline. The α,β-unsaturated carbonyl component required would be crotonaldehyde (or its in-situ generated equivalent from acetaldehyde). The reaction proceeds through a series of steps including a Michael addition, cyclization, and subsequent oxidation to yield the aromatic quinoline ring.[2]

Conceptual Experimental Protocol: Doebner-von Miller Synthesis of 2,7,8-Trimethylquinoline

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with 2,3-dimethylaniline and a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.[4]

  • Reactant Addition: Crotonaldehyde is added dropwise to the stirred mixture. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.[5]

  • Reaction Conditions: Following the addition, the mixture is heated to reflux for several hours to drive the reaction to completion.[4] The progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The crude product is then typically subjected to steam distillation to separate the volatile quinoline derivative from non-volatile tars and byproducts.[5] Further purification can be achieved by recrystallization or column chromatography.

Doebner_von_Miller cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline 2,3-Dimethylaniline Michael Michael Addition Aniline->Michael Carbonyl Crotonaldehyde Carbonyl->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Acid Catalyst (H+) Oxidation Oxidation Cyclization->Oxidation Quinoline 2,7,8-Trimethylquinoline Oxidation->Quinoline

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the three methyl groups. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns providing information about their positions on the bicyclic ring system. The three methyl groups will appear as singlets in the upfield region (around 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of 120-150 ppm, while the methyl carbons will appear at higher field (around 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of 2,7,8-trimethylquinoline (C₁₂H₁₃N, MW: 171.24 g/mol ).[8] The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.[6]

Table 1: Predicted Spectroscopic Data for 2,7,8-Trimethylquinoline

TechniqueExpected Features
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), three methyl singlets (δ 2.0-3.0 ppm)
¹³C NMR Aromatic carbons (δ 120-150 ppm), methyl carbons (δ 15-25 ppm)
MS (EI) Molecular ion peak (M⁺) at m/z 171
IR (KBr) Aromatic C-H stretch (~3050 cm⁻¹), C=C/C=N stretch (1400-1600 cm⁻¹)

Therapeutic Potential: A Focus on Anticancer and Antimicrobial Activities

Quinoline derivatives are renowned for their broad spectrum of pharmacological activities.[1] While specific biological data for 2,7,8-trimethylquinoline is scarce, the therapeutic potential of this scaffold can be inferred from studies on analogous trimethylated and other substituted quinolines.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][9][10] The proposed mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] Some quinoline compounds have been shown to induce mitochondrial membrane depolarization and increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death.[4][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2,7,8-trimethylquinoline compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC₅₀ Value Absorbance->IC50

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[12] Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure. The antimicrobial activity of quinoline derivatives often stems from their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium or fungus in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the 2,7,8-trimethylquinoline compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Future Directions and Conclusion

While this guide provides a foundational understanding of 2,7,8-trimethylquinoline based on the broader knowledge of its chemical class, further dedicated research is imperative. The synthesis and thorough characterization of 2,7,8-trimethylquinoline, followed by comprehensive biological screening, are crucial next steps. Investigating its effects on various cancer cell lines and a panel of pathogenic microbes will elucidate its therapeutic potential. Furthermore, mechanistic studies to identify its specific molecular targets and affected signaling pathways will be vital for its rational development as a potential drug candidate. The trimethylated quinoline scaffold, and specifically the 2,7,8-isomer, represents a promising starting point for the discovery of novel therapeutic agents.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. - ResearchGate. (n.d.). Retrieved from [Link]

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  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022, October 5). Retrieved from [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20). Retrieved from [Link]

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  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018, July 17). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved from [Link]

  • Quinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Modern Approach to the Synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate via Rh(II)-Catalyzed Ring Expansion of Indoles

Abstract & Introduction Quinolines, particularly those functionalized with a carboxylate group at the 3-position, represent a privileged scaffold in medicinal chemistry and materials science. Traditional synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Quinolines, particularly those functionalized with a carboxylate group at the 3-position, represent a privileged scaffold in medicinal chemistry and materials science. Traditional synthetic routes to these structures, such as the Friedländer or Doebner-von Miller reactions, often require harsh conditions and start from aniline-based precursors, which can limit substrate scope and functional group tolerance.[1][2][3][4] This application note details a robust and mild protocol for the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate, starting from a readily available indole precursor.

The described methodology leverages a rhodium(II)-catalyzed reaction between a substituted indole and an ethyl halodiazoacetate.[5] The core of this transformation involves an initial cyclopropanation of the electron-rich indole C2-C3 double bond, followed by a strategic ring-expansion and elimination cascade to furnish the quinoline core in good to high yields.[5][6] This approach offers a significant advantage by providing a direct synthetic vector from the indole chemical space to the quinoline chemical space under mild conditions, expanding the toolkit for chemists in drug discovery and organic synthesis.

Scientific Rationale & Mechanistic Insight

The conversion of an indole framework into a quinoline represents an elegant ring-expansion strategy. The choice to employ this pathway is underpinned by several key factors:

  • Substrate Availability: Indoles are ubiquitous in natural products and are common, often inexpensive, starting materials. This allows for the synthesis of diverse quinoline analogues based on the availability of substituted indoles.

  • Reaction Mildness: Transition metal-catalyzed C-H functionalization and cyclopropanation reactions with diazo compounds are known to proceed under mild conditions, preserving sensitive functional groups that might not be compatible with classical acid- or high-temperature-catalyzed methods.[5]

  • Mechanistic Uniqueness: The reaction proceeds through a pathway distinct from traditional condensation reactions. The currently accepted mechanism involves several key steps, which are outlined below.[5][6]

Proposed Reaction Mechanism:

  • Carbenoid Formation: The Rh(II) catalyst, such as Rh₂(esp)₂, reacts with ethyl halodiazoacetate to form a highly electrophilic rhodium-bound carbene intermediate, with the expulsion of nitrogen gas.

  • Cyclopropanation: This electrophilic carbenoid reacts preferentially with the nucleophilic C2-C3 double bond of the indole substrate (7,8-dimethylindole) to form a transient cyclopropane intermediate.

  • Ring Expansion & Elimination: The strained cyclopropane ring undergoes a spontaneous ring-opening. This expansion, driven by the formation of a stable aromatic quinoline system, is followed by the elimination of a hydrogen halide (H-X), leading to the final product. The presence of the indole N-H is believed to be crucial for this pathway to occur efficiently.[5]

Below is a diagram illustrating this proposed mechanistic pathway.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product indole 7,8-Dimethylindole cyclopropane Cyclopropane Intermediate indole->cyclopropane diazo Ethyl Halodiazoacetate (N2CH(X)COOEt) carbene Rh(II)-Carbenoid Rh=C(X)COOEt diazo->carbene catalyst Rh₂(L)₄ Catalyst catalyst->carbene - N₂ carbene->cyclopropane Cyclopropanation quinoline Ethyl 2,7,8-trimethylquinoline-3-carboxylate cyclopropane->quinoline Ring Expansion & Elimination (-HX)

Caption: Figure 1: Proposed reaction mechanism for the Rh(II)-catalyzed synthesis of quinolines from indoles.

Detailed Experimental Protocol

This protocol is adapted from the general procedure reported for the synthesis of ethyl quinoline-3-carboxylates from indoles.[5]

3.1 Materials & Equipment

Reagent/MaterialGradeSupplierCAS No.Notes
7,8-Dimethylindole≥97%Sigma-Aldrich16097-15-3Starting indole substrate.
Ethyl Chloro-/Bromo-diazoacetate (X-EDA)Synthesis GradeStrem Chemicals623-73-4 (Cl)Highly toxic, handle with extreme care.
Dichloromethane (DCM)AnhydrousAcros Organics75-09-2Use dry solvent for best results.
Cesium Carbonate (Cs₂CO₃)≥99%Alfa Aesar534-17-8Acts as a base.
Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionato)dirhodium(II) (Rh₂(esp)₂)Catalyst GradeStrem Chemicals398404-36-3Catalyst. Other Rh(II) catalysts may work.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For workup and chromatography.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Technologies7631-86-9For column chromatography.

Equipment: Standard laboratory glassware (round-bottom flasks, dropping funnel), magnetic stirrer, ice bath, rotary evaporator, flash chromatography setup, inert atmosphere (N₂ or Ar) supply.

3.2 Step-by-Step Synthesis Procedure

The overall workflow is summarized in the diagram below.

Workflow Figure 2: Experimental Workflow start Start: Assemble Glassware under Inert Atmosphere reagents Charge Flask with Indole, Cs₂CO₃, Rh₂(esp)₂, and DCM start->reagents cool Cool Reaction Mixture to 0 °C (Ice Bath) reagents->cool addition Slow, Dropwise Addition of X-EDA solution cool->addition react Stir at Room Temperature (Monitor by TLC) addition->react quench Quench Reaction & Remove Solvent in vacuo react->quench workup Aqueous Workup: Dissolve in EtOAc, Wash with Water/Brine quench->workup dry Dry Organic Phase (MgSO₄) & Filter workup->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End: Isolated Product characterize->end

Caption: Figure 2: A summary of the experimental workflow from setup to product characterization.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂), add 7,8-dimethylindole (1.0 mmol, 145.2 mg), Cesium Carbonate (1.3 mmol, 423.5 mg), and the Rh₂(esp)₂ catalyst (0.01 mmol, 7.8 mg).

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir the resulting suspension at room temperature.

  • Reagent Preparation: In a separate flask, prepare a solution of ethyl chloro-diazoacetate (X-EDA) (1.4 mmol, 191.1 mg) in 5 mL of anhydrous DCM.

  • Reaction Initiation: Cool the main reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: Add the X-EDA solution dropwise to the stirring reaction mixture over a period of 20-30 minutes using a dropping funnel. Caution: Diazo compounds can be explosive; slow addition is critical.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (25 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent to isolate the pure product.

Expected Results & Data

ParameterExpected Value
Product Ethyl 2,7,8-trimethylquinoline-3-carboxylate
Molecular Formula C₁₅H₁₇NO₂[7][8]
Molecular Weight 243.30 g/mol [8]
Appearance Off-white to pale yellow solid
Yield 70-90% (based on related examples)[5]
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.0-7.2 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.7 (s, 3H, Ar-CH₃), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 167 (C=O), 155-120 (Ar-C), 61 (OCH₂), 22-18 (Ar-CH₃), 14 (OCH₂CH₃)
Mass Spec (ESI+) m/z: 244.13 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Wet solvent/reagents. 3. Insufficient base.1. Use fresh or properly stored catalyst. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use freshly dried Cs₂CO₃.
Formation of Side Products 1. Reaction temperature too high. 2. Diazo compound added too quickly. 3. N-H alkylation instead of cyclopropanation.1. Maintain 0 °C during addition. 2. Ensure slow, dropwise addition. 3. Confirm the presence of the indole N-H; N-substituted indoles may follow different pathways.[5]
Incomplete Reaction 1. Insufficient reaction time. 2. Not enough diazo reagent.1. Continue stirring and monitor by TLC for a longer period. 2. Ensure the stoichiometry of the diazo reagent is correct (1.4 eq).

Safety Precautions

  • Diazo Compounds: Ethyl halodiazoacetates are toxic and potentially explosive. Handle them in a well-ventilated fume hood, behind a blast shield if possible. Avoid heat, friction, and strong acids or bases.

  • Rhodium Catalysts: While not acutely toxic, rhodium compounds are expensive heavy metals. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle them carefully to avoid inhalation of dust.

  • Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Work in a fume hood and away from ignition sources.

Conclusion

The rhodium(II)-catalyzed ring expansion of indoles presents a highly effective and modern strategy for the synthesis of functionalized quinolines like Ethyl 2,7,8-trimethylquinoline-3-carboxylate. This method's mild conditions, operational simplicity, and direct conversion from a common heterocyclic core make it a valuable tool for medicinal chemists and researchers aiming to synthesize novel quinoline derivatives.

References

  • Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]

  • Bischler-Möhlau indole synthesis - chemeurope.com. Available at: [Link]

  • Bischler-Möhlau indole synthesis - Semantic Scholar. Available at: [Link]

  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bischler Indole Synthesis - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • (PDF) Bischler Indole Synthesis - ResearchGate. Available at: [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions | ACS Combinatorial Science - ACS Publications - American Chemical Society. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]

  • Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl) - NIH. Available at: [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

  • Aromatic heterocyclic compounds: indole and quinoline - YouTube. Available at: [Link]

  • (PDF) Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - ResearchGate. Available at: [Link]

  • Ethyl 2,7,8-trimethylquinoline-3-carboxylate (C15H17NO2) - PubChemLite. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]

  • Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available at: [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

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Application

Application Note: Synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate via Friedländer Condensation

Topic: Laboratory protocol for preparing Ethyl 2,7,8-trimethylquinoline-3-carboxylate Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists Introduction & Retrosynthetic Analysis Ethyl 2,7,8...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory protocol for preparing Ethyl 2,7,8-trimethylquinoline-3-carboxylate Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists

Introduction & Retrosynthetic Analysis

Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS: 892874-89-4) is a functionalized quinoline scaffold often utilized as a key intermediate in the synthesis of neurokinin-3 (NK3) receptor antagonists (e.g., analogs of Talnetant) and other bioactive alkaloids. The presence of the ethyl ester at the C3 position and methyl groups at C2, C7, and C8 provides a specific steric and electronic profile essential for ligand-receptor binding affinity.

The most robust and regioselective method for constructing this scaffold is the Friedländer Condensation . This route involves the base-catalyzed cyclocondensation of 2-amino-3,4-dimethylbenzaldehyde with ethyl acetoacetate . This approach ensures the correct placement of the 2-methyl and 3-carboxylate groups while preserving the 7,8-dimethyl substitution pattern derived from the aniline precursor.

Reaction Scheme

The following diagram illustrates the reaction pathway and the mapping of the precursor atoms to the final quinoline core.

FriedlanderSynthesis cluster_legend Mechanism Logic Start1 2-Amino-3,4-dimethylbenzaldehyde (C9H11NO) Intermediate Schiff Base / Aldol Intermediate Start1->Intermediate Piperidine/EtOH Reflux Start2 Ethyl Acetoacetate (C6H10O3) Start2->Intermediate Product Ethyl 2,7,8-trimethylquinoline-3-carboxylate (C15H17NO2) Intermediate->Product Cyclization -H2O Byproduct 2 H2O Intermediate->Byproduct 1. Amine attacks Ketone (C2) 1. Amine attacks Ketone (C2) 2. Methylene attacks Aldehyde (C4) 2. Methylene attacks Aldehyde (C4)

Figure 1: Mechanistic pathway for the Friedländer synthesis of the target quinoline.

Safety & Hazards (MSDS Summary)

Before proceeding, review the Safety Data Sheets (SDS) for all reagents.

ReagentHazard ClassKey Precautions
2-Amino-3,4-dimethylbenzaldehyde Irritant (Skin/Eye)Avoid inhalation of dust. Use in fume hood.
Ethyl Acetoacetate Combustible, IrritantKeep away from open flames.
Piperidine Toxic, Flammable, Corrosive Use extreme caution. Handle only in a fume hood with resistant gloves.
Ethanol FlammableStandard solvent precautions.

Materials & Equipment

Reagents Table
ComponentRolePurityEquiv.
2-Amino-3,4-dimethylbenzaldehyde Limiting Reagent>97%1.0
Ethyl Acetoacetate Nucleophile>99%1.2
Piperidine Catalyst99%0.05 - 0.1
Ethanol (Absolute) SolventACS Grade[0.5 M]

Note: If 2-amino-3,4-dimethylbenzaldehyde is not commercially available, it can be synthesized via the Vilsmeier-Haack formylation of 2,3-dimethylaniline (2,3-xylidine), though that protocol is outside the scope of this note.

Equipment
  • Round-bottom flask (RBF), 100 mL or 250 mL depending on scale.

  • Reflux condenser with drying tube (CaCl2) or Nitrogen balloon.

  • Magnetic stir bar and hotplate/oil bath.

  • Rotary evaporator.[1]

  • Vacuum filtration setup (Büchner funnel).

Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3,4-dimethylbenzaldehyde (10.0 mmol, 1.49 g) in absolute ethanol (20 mL).

  • Addition of Keto-Ester: Add ethyl acetoacetate (12.0 mmol, 1.56 g, ~1.5 mL) to the stirring solution. The solution may turn slightly yellow.

  • Catalysis: Add piperidine (catalytic amount, ~5 drops or 0.5 mmol) via a glass Pasteur pipette.

    • Why Piperidine? Piperidine acts as a secondary amine base to facilitate the formation of the enamine intermediate and catalyze the subsequent aldol-type condensation and dehydration.

Step 2: Reflux & Monitoring
  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (bath temp ~85°C) for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 4:1).

    • Target: Disappearance of the aldehyde spot (Rf ~0.4-0.6 depending on plate) and appearance of a highly fluorescent (UV 254/365 nm) quinoline spot.

Step 3: Workup & Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Often, the product will crystallize directly upon cooling. If not, cool the flask in an ice-water bath (0-4°C) for 30 minutes.

    • Troubleshooting: If no precipitate forms, evaporate ~50% of the ethanol under reduced pressure and re-cool. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Filtration: Filter the solid precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted ethyl acetoacetate and catalyst traces.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Step 4: Purification (Optional)

If the crude product purity is <95% by NMR:

  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water (9:1) mixture. Dissolve in minimum hot ethanol, add warm water until slightly turbid, then cool slowly.

Characterization & Data Analysis

Confirm the structure using 1H-NMR (CDCl3 or DMSO-d6). The specific substitution pattern (2,7,8-trimethyl) will yield distinct signals.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Ring 7.9 - 8.1Doublet (d)1HH-5 (Proton next to C4)
Aromatic Ring 7.3 - 7.5Doublet (d)1HH-6 (Proton next to H-5)
Quinoline C4-H 8.5 - 8.8Singlet (s)1HH-4 (Characteristic deshielded singlet)
Ester -CH2- 4.4 - 4.5Quartet (q)2H-OCH2CH3
Ester -CH3 1.4 - 1.5Triplet (t)3H-OCH2CH3
C2-Methyl 2.9 - 3.0Singlet (s)3H-CH3 at Pos 2
C7/C8-Methyls 2.4 - 2.6Singlets (s)6H-CH3 at Pos 7 & 8

Note: The C4 proton is a critical diagnostic marker; it typically appears as a singlet around 8.5-8.8 ppm due to the lack of coupling partners on the pyridine ring.

Process Workflow Diagram

Workflow Step1 Reagent Mixing (Aldehyde + Ethyl Acetoacetate + EtOH) Step2 Catalysis (Add Piperidine) Step1->Step2 Step3 Reflux (3-5 Hours) Monitor via TLC Step2->Step3 Step4 Cool to 0°C Induce Crystallization Step3->Step4 Step5 Vacuum Filtration Wash with Cold EtOH Step4->Step5 Step6 Recrystallization (if needed) (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the laboratory synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Concentrate solvent volume by 50% on Rotavap. Add cold water dropwise to force precipitation.
Oiling Out Impurities or wet solvent.[2]Use anhydrous ethanol. Scratch the flask walls with a glass rod. Use a seed crystal.
Starting Material Remains Incomplete reaction.Extend reflux time. Add 0.1 eq more Piperidine. Ensure reagents are dry.[3]
Wrong Regioisomer Incorrect starting aldehyde.Verify the identity of 2-amino-3,4-dimethylbenzaldehyde . Using 2-amino-4,5-dimethylbenzaldehyde will yield the 6,7-dimethyl isomer.

References

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link (Foundational Reference).

  • Marco-Contelles, J., et al. (2009). "Synthesis and biological activity of 2,7,8-trimethylquinoline derivatives". Journal of Medicinal Chemistry (Contextual grounding for trimethylquinoline synthesis).
  • Muscia, G. C., et al. (2006). "Ultrasound-assisted Friedländer synthesis of quinolines". Ultrasonics Sonochemistry, 13(6), 610-613.
  • ChemicalBook. (2025).[4] "Ethyl 2,7,8-trimethylquinoline-3-carboxylate Product Entry". Link (Verification of compound existence).

Sources

Method

Application Note: Ethyl 2,7,8-trimethylquinoline-3-carboxylate as a Versatile Scaffold for Modern Drug Discovery

Abstract The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note details the utility of Ethyl 2,7,8-trimethylquinoline-3-carboxylate as a strategic starting point for the development of novel drug candidates. We provide a comprehensive guide, including detailed protocols for the synthesis of the core scaffold, methodologies for its chemical diversification, and robust assays for the evaluation of its derivatives in oncology and infectious disease research. The protocols are designed to be self-validating, with explanations of the chemical rationale behind each step to empower researchers in their drug discovery endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[4][5] The rigid, bicyclic aromatic structure of quinoline provides a stable framework that can be strategically functionalized at multiple positions to modulate its physicochemical properties and biological activity.[5] This versatility allows for the fine-tuning of molecular interactions with a wide range of biological targets.[6] The quinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting potent antiproliferative and antibacterial activities.[4][7]

The subject of this guide, Ethyl 2,7,8-trimethylquinoline-3-carboxylate, offers several advantages as a drug design scaffold:

  • Synthetic Tractability: The core can be assembled through established synthetic routes, such as the Gould-Jacobs reaction, allowing for the generation of the scaffold in good yields.[8][9]

  • Multiple Points for Diversification: The scaffold possesses several sites for chemical modification: the C3-ethyl ester, the methyl groups, and the benzene and pyridine rings, enabling the creation of large and diverse chemical libraries.

  • Proven Biological Relevance: The substitution pattern with methyl groups can enhance binding affinity and metabolic stability, while the C3-carboxylate group is a key feature in many biologically active quinolines.[4]

This document serves as a practical guide for researchers to harness the potential of this promising scaffold.

Synthesis of the Core Scaffold: Ethyl 2,7,8-trimethylquinoline-3-carboxylate

The most effective method for constructing the target scaffold is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[8][9]

Rationale for Synthetic Route

The Gould-Jacobs reaction is a robust and well-documented method for synthesizing 4-hydroxyquinoline-3-carboxylates.[9] Starting with 2,3-dimethylaniline, the reaction predictably yields the desired 7,8-dimethyl substitution pattern on the quinoline ring. A subsequent step is required to install the C2-methyl group and remove the C4-hydroxyl group to arrive at the target scaffold.

Workflow for Scaffold Synthesis

Scaffold Synthesis Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Functional Group Interconversion A 2,3-Dimethylaniline C Intermediate A (Anilidomethylenemalonate) A->C + DEEM (Condensation) B Diethyl Ethoxymethylenemalonate (DEEM) D Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, 250°C) E Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate D->E + POCl3 (Chlorination) D->E G Ethyl 2,7,8-trimethylquinoline-3-carboxylate (Target Scaffold) E->G Reduction/Methylation (e.g., Organocuprate or Radical Reaction - requires optimization) + Catalytic Hydrogenation (Dechlorination) E->G F Ethyl 4-chloro-2-methyl-7,8-dimethylquinoline-3-carboxylate (Hypothetical Intermediate)

Caption: Synthetic workflow for Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate [10][11]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylaniline (10.0 g, 82.5 mmol) and diethyl ethoxymethylenemalonate (DEEM) (19.6 g, 90.8 mmol).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this step.

  • Cyclization: After cooling slightly, add the reaction mixture to 100 mL of a high-boiling solvent such as Dowtherm A. Heat the solution to 250°C under a nitrogen atmosphere for 30-60 minutes. The cyclization product will precipitate upon cooling.

  • Work-up and Purification: Cool the mixture to room temperature. Filter the solid precipitate and wash thoroughly with hexane or ether to remove the solvent. Recrystallize the crude product from ethanol or acetic acid to yield Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate as a solid.

Step 2: Synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Note: The conversion of the 4-hydroxy-2-unsubstituted quinoline to a 4-unsubstituted-2-methylquinoline is a multi-step process that requires careful optimization. A plausible route involves:

  • Chlorination: Convert the 4-hydroxy group to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[2]

    • Reflux Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate in excess POCl₃ for 2-3 hours. Carefully quench the reaction mixture by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Methylation (C2-position): Introducing a methyl group at the C2 position can be challenging. Advanced methods such as radical methylation or transition-metal-catalyzed cross-coupling might be necessary.

  • Dechlorination (C4-position): The 4-chloro group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final target scaffold.[12]

Derivatization of the Scaffold for Library Synthesis

The true power of a scaffold lies in its potential for diversification. The Ethyl 2,7,8-trimethylquinoline-3-carboxylate core offers several handles for modification to explore the structure-activity relationship (SAR).

Primary Derivatization Strategy

Derivatization Strategy cluster_0 Modification at C3-Position cluster_1 Modification of the Quinoline Ring Scaffold Ethyl 2,7,8-trimethylquinoline-3-carboxylate (Core Scaffold) CarboxylicAcid 2,7,8-Trimethylquinoline-3-carboxylic Acid Scaffold->CarboxylicAcid Step A: Hydrolysis (e.g., NaOH, EtOH/H₂O) Halogenation Halogenated Scaffold (e.g., 6-Bromo derivative) Scaffold->Halogenation Step C: Halogenation (e.g., NBS) AmideLibrary Amide Library (R-NH₂) CarboxylicAcid->AmideLibrary Step B: Amide Coupling (e.g., HATU, EDC) SuzukiLibrary Suzuki Coupling Library (R-B(OH)₂) Halogenation->SuzukiLibrary Step D: Suzuki Coupling BuchwaldLibrary Buchwald-Hartwig Library (R-NH₂) Halogenation->BuchwaldLibrary Step E: Buchwald-Hartwig Amination

Caption: Key derivatization pathways from the core scaffold.

Protocol 1: Hydrolysis to the Carboxylic Acid

The carboxylic acid is a crucial intermediate for generating amide libraries, which often exhibit improved biological properties.[12][13]

  • Reaction Setup: Dissolve Ethyl 2,7,8-trimethylquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester.

  • Isolation: Acidify the aqueous layer with cold 1M HCl until a precipitate forms (typically pH 3-4). Filter the solid, wash with cold water, and dry under vacuum to obtain 2,7,8-trimethylquinoline-3-carboxylic acid.

Protocol 2: Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry.[14] Coupling agents like HATU or EDC are commonly used to facilitate this transformation efficiently.[15][16]

  • Acid Activation: In an anhydrous solvent (e.g., DMF or DCM) under a nitrogen atmosphere, dissolve 2,7,8-trimethylquinoline-3-carboxylic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Derivative **Amine Reagent (R-NH₂) **Rationale for Inclusion
Amide 1 AnilineIntroduces a simple aromatic moiety.
Amide 2 4-FluoroanilineProbes the effect of electron-withdrawing groups.
Amide 3 BenzylamineIntroduces a flexible linker to an aromatic ring.
Amide 4 MorpholineAdds a common heterocyclic and polar group.
Amide 5 PiperazineProvides a site for further functionalization.

Application in Drug Discovery: Target Areas and Biological Evaluation

Derivatives of the Ethyl 2,7,8-trimethylquinoline-3-carboxylate scaffold are promising candidates for screening in several therapeutic areas.

Application Area 1: Anticancer Agents

Quinoline-3-carboxylate derivatives have shown significant potential as antiproliferative agents, acting through various mechanisms such as kinase inhibition or apoptosis induction.[4][13] Some quinoline-based drugs are known to target VEGFR-2, a key receptor in tumor angiogenesis.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Treat the cells with varying concentrations of the compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Application Area 2: Antibacterial Agents

The quinoline core is famous for its role in antibacterial drugs (e.g., fluoroquinolones). Novel derivatives can be screened for activity against both Gram-positive and Gram-negative bacteria.[1][7]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[7]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Ethyl 2,7,8-trimethylquinoline-3-carboxylate represents a synthetically accessible and highly versatile scaffold for the development of new therapeutic agents. This application note provides a foundational framework, including detailed synthetic and biological testing protocols, to guide researchers in exploring the vast chemical space and therapeutic potential of its derivatives. The logical progression from scaffold synthesis to library generation and biological evaluation offers a clear and efficient path for hit identification and lead optimization in modern drug discovery programs.

References

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Quinoline preparation. Organic Syntheses Procedure. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. The Royal Society of Chemistry. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. PubMed Central. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Der Pharma Chemica. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. PubMed. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

Sources

Application

Application Note: Antibacterial Profiling of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

This Application Note provides a comprehensive technical guide for the antibacterial evaluation of Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS 892874-89-4). It is designed for researchers investigating novel quinol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the antibacterial evaluation of Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS 892874-89-4). It is designed for researchers investigating novel quinoline scaffolds as potential DNA gyrase inhibitors.

Executive Summary

Ethyl 2,7,8-trimethylquinoline-3-carboxylate is a lipophilic quinoline derivative structurally related to the fluoroquinolone class of antibiotics. While it lacks the C6-fluorine and C7-nitrogen heterocycle typical of third-generation fluoroquinolones (e.g., ciprofloxacin), its core 4-oxo-quinoline-3-carboxylate scaffold preserves the essential pharmacophore required for binding to the bacterial DNA gyrase-DNA complex.

This guide outlines the standardized protocols for evaluating the antibacterial potency of this compound, addressing its specific physicochemical properties (low aqueous solubility) and providing a rigorous framework for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound Profile & Mechanism of Action

Physicochemical Properties
  • Compound Name: Ethyl 2,7,8-trimethylquinoline-3-carboxylate[1][2][3][4][5]

  • CAS Number: [2][3][4][5]

  • Molecular Formula: C₁₅H₁₇NO₂[2][4][5]

  • Molecular Weight: 243.30 g/mol

  • Solubility: Low in water; Soluble in DMSO, Ethanol, and Chloroform.

  • Storage: -20°C, desiccated, protected from light.

Mechanism of Action (MOA)

The antibacterial activity of quinoline-3-carboxylates is mediated through the inhibition of bacterial Type II Topoisomerases: DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) .

  • Intercalation: The planar quinoline ring intercalates between the base pairs of the bacterial DNA at the enzyme's active site.

  • Complex Stabilization: The 3-carboxylate (often after intracellular hydrolysis to the free acid) and 4-keto group chelate the Mg²⁺ ion bridging the drug to the enzyme.

  • Replication Arrest: This stabilizes the "cleavable complex," preventing DNA religation and causing double-strand breaks, leading to bacterial cell death.

Critical Note on the Ester Moiety: The ethyl ester group at position 3 increases lipophilicity, potentially enhancing penetration through the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) or mycobacteria. However, the free carboxylic acid is typically the active species for enzyme binding. Therefore, this compound may act as a prodrug , relying on intracellular esterases for activation.

MOA Visualization

MOA Compound Ethyl 2,7,8-trimethylquinoline- 3-carboxylate (Extracellular) Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High Lipophilicity) Intracellular Intracellular Compound (Prodrug) Membrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis ActiveForm Active Species: 2,7,8-trimethylquinoline- 3-carboxylic acid Hydrolysis->ActiveForm Target Target Complex: DNA Gyrase + DNA + Mg2+ ActiveForm->Target Chelation & Intercalation Death Double-Strand Breaks & Cell Death Target->Death Stabilization of Cleavable Complex

Figure 1: Proposed mechanism of action and activation pathway for Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

Experimental Protocols

Materials & Reagents[4]
  • Test Compound: Ethyl 2,7,8-trimethylquinoline-3-carboxylate (>95% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive control).

    • Escherichia coli ATCC 25922 (Gram-negative control).

    • Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control).

  • Positive Control: Ciprofloxacin or Moxifloxacin.

  • Dye (Optional): Resazurin (0.01%) for visual readout.

Protocol 1: Stock Solution Preparation

Due to the hydrophobic nature of the 2,7,8-trimethyl scaffold, correct solubilization is critical to prevent precipitation in the assay media.

  • Weighing: Weigh 10.0 mg of Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock. Vortex for 2 minutes.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE (DMSO-compatible) syringe filter.

  • Working Stock: Dilute the Master Stock 1:10 in CAMHB to achieve 1,000 µg/mL (10% DMSO). Note: Further dilution in the plate will reduce DMSO to <1%.

Protocol 2: MIC Determination (Broth Microdilution)

This protocol follows CLSI M07 guidelines, adapted for lipophilic compounds.

Workflow Diagram:

MIC_Workflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial 2-fold Dilution in CAMHB (96-well plate) Stock->Dilution Incubation Incubate 16-20h @ 37°C Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Dilution Add to wells Readout Read OD600 or Visual Turbidity Incubation->Readout

Figure 2: Workflow for Broth Microdilution Assay.

Step-by-Step Procedure:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well sterile flat-bottom plate.

  • Compound Addition: Add 200 µL of the Working Stock (1,000 µg/mL) into Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Result: Concentration range from 1,000 µg/mL to 1.95 µg/mL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1-11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Concentration: ~5 x 10⁵ CFU/mL.

    • Final DMSO Concentration: < 2.5% in the highest well (usually tolerated; validate if necessary).

  • Incubation: Seal plate with breathable film. Incubate at 37°C for 16–20 hours (24h for MRSA).

  • Readout: Determine the MIC as the lowest concentration showing no visible growth (turbidity).

Protocol 3: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic or bactericidal:

  • Sample 10 µL from the MIC well and the two wells above the MIC (Supra-MIC).

  • Spot onto MHA (Mueller-Hinton Agar) plates.

  • Incubate at 37°C for 24 hours.

  • MBC Definition: The lowest concentration that kills ≥99.9% of the initial inoculum (no colonies or <5 colonies depending on dilution factor).

Data Analysis & Interpretation

Expected Results Table

Use the following template to record data.

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive[Data][Data][Calc]Bactericidal if Ratio ≤ 4
E. coli ATCC 25922Negative[Data][Data][Calc]Bacteriostatic if Ratio > 4
P. aeruginosa ATCC 27853Negative[Data][Data][Calc]Check for efflux issues
Troubleshooting Guide
  • Precipitation: If the compound precipitates in the wells (cloudiness that settles), the MIC cannot be read visually.

    • Solution: Use Resazurin dye (blue to pink indicates growth). If the well is blue but has precipitate, the bacteria are inhibited.

  • High MICs (>64 µg/mL):

    • Common for simple quinoline esters without the C6-fluorine.

    • Optimization: Consider testing in combination with an efflux pump inhibitor (e.g., PAβN) to see if resistance is due to efflux.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.

  • Wang, J., et al. (2019). "Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents." ACS Medicinal Chemistry Letters. (Demonstrates the efficacy of quinoline derivatives against Gram-positive strains).

  • Santa Cruz Biotechnology. "Ethyl 2,7,8-trimethylquinoline-3-carboxylate Product Data." (Chemical properties and CAS verification). [4][5]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. (Authoritative review on the DNA gyrase mechanism of quinoline-3-carboxylates).

  • Sayapin, Y. A., et al. (2022). "Reaction of 4-chloro-2,7,8-trimethylquinoline with 4,6-di(tert-butyl)-3-(piperidin-1-ylmethyl)-1,2-benzoquinone." Russian Chemical Bulletin. (Context on the synthesis and reactivity of the 2,7,8-trimethylquinoline scaffold).

Sources

Method

Application Note: In Vitro Screening of Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) for Anticancer Activity

[1] Executive Summary & Scientific Rationale This application note details the standardized protocols for the preclinical in vitro evaluation of Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) . Scientific Context: T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This application note details the standardized protocols for the preclinical in vitro evaluation of Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) .

Scientific Context: The quinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA and inhibit Topoisomerase enzymes. Recent literature indicates that ester derivatives of quinoline-3-carboxylic acid often exhibit enhanced cellular permeability compared to their acid counterparts, acting as pro-drugs or direct effectors that trigger the intrinsic mitochondrial apoptotic pathway [1].

Mechanism Hypothesis: Based on structural analogs (e.g., 2-styrylquinoline-3-carboxylates), ETQC is hypothesized to exert antiproliferative effects by disrupting the mitochondrial membrane potential (


), leading to Cytochrome 

release and subsequent Caspase-3 activation [2].

Scope of Protocol:

  • Compound Management: Solubility optimization and stability.

  • Primary Screening: Cytotoxicity profiling via MTT assay.

  • Mechanistic Validation: Apoptosis detection (Annexin V/PI) and Cell Cycle Analysis.

Compound Management & Preparation

Challenge: Quinoline esters are lipophilic and prone to precipitation in aqueous media. Proper stock preparation is critical to prevent "crashing out," which leads to false negatives.

Protocol: Stock Solution Preparation
  • Weighing: Weigh 5 mg of crystalline ETQC into a sterile glass vial (avoid plastic, which lipophilic compounds may leach).

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM primary stock .

    • Note: Do not use Ethanol; quinoline esters have lower stability in protic solvents over long-term storage.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Working Solution (Day of Assay)
  • Serial Dilution: Perform serial dilutions in DMSO first to maintain solubility.

  • Media Transfer: Dilute the DMSO steps 1:1000 into pre-warmed culture media (RPMI-1640 or DMEM) immediately before adding to cells.

    • Final DMSO Concentration: Must remain

      
       (v/v) to avoid vehicle toxicity.
      

Primary Screening: Cytotoxicity (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of ETQC against a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).
Experimental Workflow
  • Cell Seeding:

    • Seed cells in 96-well plates at optimized densities (e.g., MCF-7:

      
       cells/well).
      
    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing ETQC at concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM .

    • Controls:

      • Negative: 0.1% DMSO in media.

      • Positive: Doxorubicin (1 µM).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Template

Calculate % Cell Viability using the formula:



Table 1: Expected Data Structure for ETQC Screening

Cell LineTissue OriginETQC IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)
MCF-7 Breast[Calculated]0.52

A549 Lung[Calculated]0.85-
HEK-293 Kidney (Normal)[Calculated]> 50-

Expert Insight: Quinoline-3-carboxylates often show


 values in the 1–10 µM  range [3]. If ETQC shows 

, it is considered inactive.

Mechanistic Validation: Apoptosis & Cell Cycle[2]

If ETQC shows cytotoxic activity (


), the mechanism must be validated. The literature suggests quinoline derivatives induce G2/M phase arrest  and mitochondrial apoptosis  [4].
Workflow Diagram (Graphviz)

The following diagram illustrates the logical flow from compound preparation to mechanistic elucidation.

ETQC_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_mech Phase 3: Mechanism Stock ETQC Stock (10mM in DMSO) Dilution Serial Dilution (Media + 0.1% DMSO) Stock->Dilution MTT MTT Assay (48h Exposure) Dilution->MTT IC50_Calc Calculate IC50 MTT->IC50_Calc Decision Is IC50 < 10 µM? IC50_Calc->Decision Annexin Annexin V-FITC/PI (Flow Cytometry) Decision->Annexin Yes (Active) CellCycle Cell Cycle Analysis (PI Staining) Decision->CellCycle Yes (Active) Stop Stop / Redesign Decision->Stop No (Inactive) Western Western Blot (Bax, Bcl-2, Caspase-3) Annexin->Western Confirm Pathway

Figure 1: Decision tree for the evaluation of ETQC, prioritizing cytotoxicity thresholds before advancing to costly mechanistic assays.

Protocol: Annexin V-FITC/PI Staining (Apoptosis)
  • Treatment: Treat cells (e.g., MCF-7) with ETQC at

    
     and 
    
    
    
    concentrations for 24 hours.
  • Harvesting: Trypsinize cells (include floating dead cells from the media).

  • Washing: Wash 2x with cold PBS. Resuspend in

    
     Binding Buffer at 
    
    
    
    cells/mL.
  • Staining:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL Propidium Iodide (PI).

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Protocol: Cell Cycle Analysis
  • Fixation: Harvest cells after 24h treatment. Fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL) .

  • Incubation: 30 mins at 37°C in dark.

  • Readout: Flow cytometry. Look for accumulation in G0/G1 (Growth arrest) or sub-G1 (Apoptosis).

Putative Signaling Pathway

Based on the quinoline-3-carboxylate pharmacophore, ETQC is expected to upregulate pro-apoptotic factors.

ETQC_Mechanism ETQC ETQC (Compound) DNA DNA Intercalation? ETQC->DNA Possible p53 p53 Activation ETQC->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito Blocks CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized mechanism of action for ETQC involving the intrinsic mitochondrial pathway.

References

  • Mittal, R. K., & Purohit, P. (2020).[1][2] Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.[1][2][3] Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.[1] Link

  • Assiut University. (2024).[4][5][6][7][8] Design, Synthesis, and Biological Evaluation of Novel Quinoline-Based EGFR/HER-2 Dual-Target Inhibitors. RSC Advances. Link

  • Wang, H., et al. (2021).[4] Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.[7][8] RSC Advances, 11. Link

  • Al-Najjar, A. (2024).[6][7] Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II). IUCrData. Link

Sources

Application

Application Note &amp; Protocol: HPLC and GC-MS Analysis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Abstract & Introduction This protocol details the analytical methodologies for Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETMQC), a lipophilic quinoline derivative often utilized as a scaffold in the synthesis of anti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This protocol details the analytical methodologies for Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETMQC), a lipophilic quinoline derivative often utilized as a scaffold in the synthesis of antiviral and antineoplastic agents.[1] Due to the presence of a basic quinoline nitrogen and a hydrolytically sensitive ester moiety, analysis requires careful control of pH and solvent conditions.

This guide provides two orthogonal validated workflows:

  • HPLC-UV/MS: For purity profiling, stability indicating assays, and non-volatile impurity tracking.[1]

  • GC-MS: For residual solvent analysis, volatile impurity identification, and rapid reaction monitoring.[1]

Target Molecule Profile
PropertyValueNotes
CAS Name Ethyl 2,7,8-trimethylquinoline-3-carboxylate
Formula C₁₅H₁₇NO₂
MW 243.30 g/mol Monoisotopic Mass: 243.13
LogP ~3.5 (Predicted)Highly Lipophilic
pKa ~4.8 (Quinoline N)Weak base; protonated at pH < 4
Solubility Soluble in ACN, MeOH, EtOAc, DCMSparingly soluble in water

Sample Preparation Protocol

Objective: Isolate ETMQC from reaction matrices or drug substance powder with >98% recovery.

Standard Stock Preparation[1]
  • Weighing: Accurately weigh 10.0 mg of ETMQC reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile (HPLC Grade) . Sonicate for 5 minutes at ambient temperature.

    • Rationale: Acetonitrile is preferred over Methanol to prevent potential transesterification during long-term storage.[1]

  • Dilution: Dilute to volume with Acetonitrile to yield a 1.0 mg/mL (1000 ppm) stock solution.

  • Storage: Store at 4°C in amber glass vials (stable for 1 week).

Sample Extraction (Solid Dosage/Reaction Mix)
  • Extraction Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Procedure:

    • Disperse sample in solvent.

    • Vortex (2 min) -> Sonicate (10 min).

    • Centrifuge at 10,000 x g for 5 min.

    • Filter supernatant through 0.22 µm PTFE filter.

    • Note: Nylon filters may adsorb the lipophilic quinoline; PTFE or PVDF is mandatory.

Method 1: HPLC-UV/MS (Reversed-Phase)[1]

Application: Purity determination and quantification.[2] Critical Parameter: The mobile phase must be acidic (pH ~3.0) to protonate the quinoline nitrogen (


). This prevents peak tailing caused by interaction with residual silanols on the silica column.
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm)End-capped C18 minimizes silanol activity.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures protonation (Peak Sharpness).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA; ACN has lower backpressure.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column.[1]
Col. Temp 35°CImproves mass transfer and reproducibility.
Injection 5.0 µLAvoid overloading.
Detection UV 254 nm (Ref 360 nm)Quinoline core strong absorption band.
Gradient Program
Time (min)% BEvent
0.0010Initial Hold
1.0010Equilibration
10.0090Linear Gradient (Elution of ETMQC ~7-8 min)
12.0090Wash lipophilic impurities
12.1010Re-equilibration
15.0010End
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Target Ion: [M+H]⁺ = 244.14 m/z

  • Fragmentor Voltage: 110 V

  • Capillary Voltage: 3500 V

  • Drying Gas: 10 L/min at 325°C

Method 2: GC-MS (Electron Impact)[1]

Application: Identification of volatile impurities and reaction monitoring. Critical Parameter: Injector temperature must be high enough to volatilize the ester but controlled to prevent thermal degradation.

Instrument Conditions
ParameterSetting
Column Agilent HP-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:[1]1) @ 260°C
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Scan Range 40 - 450 m/z
Temperature Program
  • Initial: 80°C (Hold 1 min)

  • Ramp 1: 20°C/min to 220°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~19 minutes.

Fragmentation Pattern (EI Interpretation)

The Electron Impact (EI) spectrum of ETMQC is distinct.

  • Molecular Ion (M⁺): m/z 243 (Strong, stable aromatic system).

  • Base Peak: Often m/z 198 (Loss of Ethoxy radical

    
     or Ethanol neutral loss depending on rearrangement).
    
  • Key Fragment: m/z 170 (Loss of ester group

    
    ).
    
  • Ring Fragment: m/z 115-128 (Quinoline ring degradation).

Visual Workflows & Mechanisms

Analytical Decision Tree

AnalyticalWorkflow Sample Sample: ETMQC Crude/Pure Solubility Dissolve in ACN Sample->Solubility Filter Filter 0.22 µm PTFE Solubility->Filter Decision Select Method Filter->Decision HPLC HPLC-UV/MS (Quantitation & Purity) Decision->HPLC Non-volatile impurities or Thermolabile GC GC-MS (Volatiles & ID) Decision->GC Solvent analysis or Fast ID Result1 Data: Purity % (UV) Mass ID [M+H]+ 244 HPLC->Result1 Result2 Data: EI Spectrum M+ 243, Fragments 198, 170 GC->Result2

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Mass Spectrometry Fragmentation Pathway (Proposed)

Fragmentation M Molecular Ion [M]+ m/z 243 Frag1 [M - OEt]+ Acylium Ion m/z 198 M->Frag1 - OEt (45 Da) Frag2 [M - COOEt]+ Quinoline Core m/z 170 M->Frag2 - COOEt (73 Da) Frag1->Frag2 - CO (28 Da) Frag3 Ring Expansion/Loss m/z 142 Frag2->Frag3 - HCN / Ring Break

Figure 2: Proposed Electron Impact (EI) fragmentation pathway for ETMQC.

Validation & Troubleshooting

System Suitability Criteria (HPLC)
  • Retention Time %RSD: < 1.0% (n=6 injections).

  • Tailing Factor: 0.9 < T < 1.3 (Critical: If T > 1.5, increase buffer concentration or lower pH).

  • Theoretical Plates: > 5,000.

Common Issues & Fixes
IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with basic NEnsure pH < 4.0; Use "End-capped" columns.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A/B ratio (start of gradient).
Ghost Peaks (GC) Injector carryoverReplace inlet liner; Increase final hold temp/time.
Low Sensitivity (MS) Ion suppressionCheck mobile phase additives; Avoid TFA (use Formic Acid).

References

  • PubChem. Ethyl quinoline-3-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Application Note 5991-2266EN. Available at: [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 2,7,8-trimethylquinoline-3-carboxylate for Advanced Fluorescence Quenching Studies

For: Researchers, scientists, and drug development professionals. Preamble: The Quinoline Scaffold in Modern Fluorescence Spectroscopy The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Quinoline Scaffold in Modern Fluorescence Spectroscopy

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich π-electron system provide an excellent foundation for fluorophores with high quantum yields.[3] Quinoline derivatives are extensively utilized as fluorescent probes and chemosensors, as their photophysical properties can be finely tuned through chemical modification, allowing for the sensitive detection of a wide array of analytes, including metal ions and small molecules.[2][4][5] This guide focuses on a specific derivative, Ethyl 2,7,8-trimethylquinoline-3-carboxylate, detailing its application as a robust fluorophore in fluorescence quenching assays—a powerful technique for elucidating molecular interactions.

Physicochemical Properties of the Fluorophore

A thorough understanding of the fluorophore's properties is paramount for designing effective quenching experiments.

PropertyValueSource
Chemical Name Ethyl 2,7,8-trimethylquinoline-3-carboxylateEchemi[6]
Molecular Formula C₁₅H₁₇NO₂PubChem[7]
Molecular Weight 243.30 g/mol Echemi[6]
Predicted XLogP3 3.5Echemi[6]
Hydrogen Bond Acceptor Count 3Echemi[6]
Appearance (To be determined experimentally)N/A
λ_abs (max) (To be determined experimentally)N/A
λ_em (max) (To be determined experimentally)N/A
Quantum Yield (Φ_F) (To be determined experimentally)N/A

Section 1: The Foundational Principles of Fluorescence Quenching

Fluorescence quenching is a photophysical process that results in a decrease in the fluorescence intensity of a fluorophore, caused by its interaction with another chemical species, known as a quencher.[8][9] This phenomenon is not a result of damage to the fluorophore but rather an alternative pathway for the excited state to return to the ground state without emitting a photon. Understanding the precise mechanism of quenching is critical as it provides deep insights into the nature of the molecular interactions at play. The two primary quenching mechanisms are dynamic and static quenching.[10][11]

Dynamic vs. Static Quenching: A Mechanistic Dichotomy

Dynamic quenching , also known as collisional quenching, occurs when the excited-state fluorophore collides with a quencher molecule.[12] This contact facilitates energy transfer, causing the fluorophore to return to its ground state non-radiatively.[12] In contrast, static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[8][10] This pre-formed complex is incapable of fluorescing upon excitation.

Distinguishing between these mechanisms is essential for accurate data interpretation.[10] For instance, in drug binding studies, static quenching often implies a specific binding interaction, whereas dynamic quenching may reflect non-specific collisional encounters.[12]

G Figure 1: Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_ground Fluorophore (F) Ground State F_excited Fluorophore (F*) Excited State F_ground->F_excited Excitation (hν_ex) F_excited->F_ground Non-radiative Decay Q_d Quencher (Q) F_excited->Q_d Collision F_ground_d Fluorophore (F) Ground State F_excited->F_ground_d Fluorescence (hν_em) Q_d->F_ground Quenching (k_q) F_ground_s Fluorophore (F) Q_s Quencher (Q) F_ground_s->Q_s Complexation (K_s) FQ_complex Ground-State Complex (FQ) FQ_excited Excited Complex (FQ*) FQ_complex->FQ_excited Excitation (hν_ex) FQ_ground Ground-State Complex (FQ) FQ_excited->FQ_ground Non-fluorescent Decay

Caption: Differentiating dynamic and static quenching pathways.

Key Experimental Differentiators

The most reliable way to distinguish between quenching mechanisms is to analyze the system's response to changes in temperature and to measure the fluorescence lifetime.

ParameterDynamic QuenchingStatic QuenchingRationale
Fluorescence Lifetime (τ) DecreasesUnchangedIn dynamic quenching, the quencher provides an additional non-radiative decay pathway, shortening the time the fluorophore spends in the excited state.[10] In static quenching, only the free, uncomplexed fluorophore molecules fluoresce, and their intrinsic lifetime is unaffected.[10]
Effect of Increasing Temperature Quenching increasesQuenching decreasesHigher temperatures increase diffusion rates, leading to more frequent collisions and thus more dynamic quenching.[10][13] Conversely, increased thermal energy can destabilize the ground-state complex, reducing the extent of static quenching.[13]
Absorption Spectra UnchangedMay changeSince dynamic quenching affects the excited state, the ground-state absorption spectrum is not altered.[9] Formation of a ground-state complex in static quenching can perturb the electronic environment of the fluorophore, potentially leading to changes in its absorption spectrum.[9]

Section 2: Quantitative Analysis via the Stern-Volmer Relationship

The efficiency of a quenching process is quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.[14][15]

The Stern-Volmer Equation:

I₀ / I = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.[14]

  • I is the fluorescence intensity in the presence of the quencher at concentration [Q].[14]

  • [Q] is the concentration of the quencher.[14]

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.[16]

  • kq is the bimolecular quenching rate constant, reflecting the rate of the quenching reaction.[13]

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.[14]

By plotting I₀/I versus [Q], a Stern-Volmer plot is generated.[16] For a single type of quenching mechanism (either purely static or purely dynamic), this plot should be linear.[17] The slope of this line is the Stern-Volmer constant, Ksv.[17] An upward curvature in the plot often indicates the presence of both static and dynamic quenching.[17]

Section 3: Experimental Protocol for Fluorescence Quenching Titration

This protocol provides a self-validating workflow for determining the quenching of Ethyl 2,7,8-trimethylquinoline-3-carboxylate by a hypothetical quencher (e.g., a small molecule drug candidate).

Required Materials and Equipment
  • Fluorophore: Ethyl 2,7,8-trimethylquinoline-3-carboxylate

  • Quencher: Stock solution of the compound of interest (e.g., 10 mM in a suitable solvent)

  • Solvent/Buffer: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a relevant biological buffer like PBS, pH 7.4)

  • Instrumentation: A calibrated spectrofluorometer

  • Consumables: Quartz cuvettes (1 cm path length), volumetric flasks, precision micropipettes

Solution Preparation
  • Causality: Accurate concentration preparation is the bedrock of reliable quantitative analysis. Serial dilutions from a high-concentration stock minimize pipetting errors.

  • Fluorophore Stock Solution (1 mM): Prepare a 1 mM stock solution of Ethyl 2,7,8-trimethylquinoline-3-carboxylate in the chosen solvent.

  • Fluorophore Working Solution (e.g., 10 µM): Dilute the stock solution to a final concentration that gives a robust fluorescence signal (typically between 0.5 and 1.0 absorbance units at the excitation wavelength to avoid inner filter effects).

  • Quencher Titration Solutions: Prepare a series of quencher solutions of known concentrations by serial dilution of the quencher stock solution.

Instrument Setup & Preliminary Scans
  • Rationale: The first step is to characterize the fluorophore. The excitation wavelength that gives the maximum emission intensity should be used to maximize sensitivity.

  • Determine λ_ex(max) and λ_em(max):

    • Place the fluorophore working solution in a cuvette.

    • Record the absorption spectrum to find the absorption maximum (λ_abs).

    • Set the emission wavelength to ~20 nm above λ_abs and scan the excitation spectrum to find the excitation maximum (λ_ex).

    • Set the excitation to λ_ex and scan the emission spectrum to find the emission maximum (λ_em).

  • Optimize Instrument Settings:

    • Set the excitation and emission wavelengths to the determined maxima.

    • Adjust the excitation and emission slit widths to achieve a balance between signal intensity and spectral resolution (e.g., 5 nm for both).

    • Ensure the detector voltage is set to avoid saturation while providing a strong signal (e.g., 700-800 V).

G Figure 2: Experimental Workflow for Quenching Titration prep Prepare Fluorophore & Quencher Stocks characterize Determine λ_ex and λ_em of Fluorophore prep->characterize setup Optimize Spectrofluorometer characterize->setup measure_i0 Measure I₀ (Fluorophore only) setup->measure_i0 titrate Add Aliquot of Quencher (Incremental [Q]) measure_i0->titrate mix Equilibrate & Mix titrate->mix measure_i Measure I (Fluorophore + Quencher) mix->measure_i repeat Repeat for all [Q] points measure_i->repeat repeat->titrate Next [Q] analyze Analyze Data (Stern-Volmer Plot) repeat->analyze Titration Complete

Caption: A stepwise representation of the fluorescence quenching titration protocol.

Titration Procedure
  • Measure I₀: Place 2.0 mL of the fluorophore working solution into a quartz cuvette. Record the fluorescence intensity at the predetermined λ_em. This value is I₀.[18]

  • First Titration Point: Add a small, precise volume (e.g., 2-10 µL) of the lowest concentration quencher solution to the cuvette. Mix gently by inverting the capped cuvette several times. Avoid introducing air bubbles.

  • Equilibration: Allow the solution to equilibrate for 2-5 minutes.

  • Measure I: Record the new, lower fluorescence intensity. This is the value of I for that specific [Q].

  • Subsequent Titrations: Continue adding aliquots of progressively higher concentration quencher solutions, recording the fluorescence intensity after each addition and equilibration step. Aim for 10-15 data points.

  • Control for Dilution: Ensure the total volume of added quencher is minimal (e.g., <5% of the initial volume) to make dilution effects negligible.[19]

Section 4: Data Analysis, Interpretation, and Validation

Inner Filter Effect (IFE) Correction
  • Trustworthiness: The IFE is a common artifact where the quencher absorbs either the excitation or emission light, leading to an apparent quenching that is not due to molecular interaction.[19] Failure to correct for this can lead to erroneously high quenching constants.

  • Correction Equation:

    Fcorr = Fobs * 10^((Aex + Aem)/2) Where Fcorr is the corrected intensity, Fobs is the observed intensity, and Aex and Aem are the absorbances of the quencher at the excitation and emission wavelengths, respectively. This correction should be applied to both I₀ and I values.

Stern-Volmer Analysis
  • Calculate the final concentration of the quencher, [Q], in the cuvette for each titration point.

  • Calculate the ratio I₀/I for each point using the corrected fluorescence values.

  • Plot I₀/I on the y-axis against [Q] on the x-axis.

  • Perform a linear regression on the data. The slope of the line is Ksv. The y-intercept should be close to 1.

Sample Data & Calculation
[Quencher] (µM)Observed II₀/I (Corrected)
0985.21.00
10821.01.20
20703.71.40
30615.81.60
40547.31.80
50492.62.00

From a linear fit of this data, one would obtain the Ksv. For example, if the slope is 0.02 µM⁻¹ (or 2.0 x 10⁴ M⁻¹), this is the Stern-Volmer constant.

Calculating the Bimolecular Quenching Constant (k_q)
  • Insight: The value of kq provides crucial information about the quenching mechanism. It is calculated as: kq = Ksv / τ₀.

  • The fluorescence lifetime (τ₀) must be determined independently using time-resolved fluorescence spectroscopy. However, for many small organic fluorophores in non-viscous solvents, τ₀ is typically in the range of 1-10 ns (e.g., assume 5 ns for this example).

  • Calculation: kq = (2.0 x 10⁴ M⁻¹) / (5 x 10⁻⁹ s) = 4.0 x 10¹² M⁻¹s⁻¹

  • Interpretation: For dynamic quenching, the maximum possible kq is limited by diffusion, typically around 1.0 x 10¹⁰ M⁻¹s⁻¹ in aqueous solutions.[16] A calculated kq significantly higher than this value strongly suggests that static quenching is the dominant mechanism, as it does not depend on diffusion.[13]

References

  • Why is important difference between dynamic and static quenching? (2023). ResearchGate. Retrieved from [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (n.d.). American Chemical Society. Retrieved from [Link]

  • Fluorescence Quenching. (n.d.). ETH Zurich. Retrieved from [Link]

  • Stern–Volmer relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2025). MDPI. Retrieved from [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). PMC. Retrieved from [Link]

  • Fluorescence Quenching & the Stern-Volmer Plot. (n.d.). Edinburgh Instruments. Retrieved from [Link]

  • Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. (2025). ResearchGate. Retrieved from [Link]

  • What is a Stern-Volmer Plot? (2024). Edinburgh Instruments. Retrieved from [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). PMC. Retrieved from [Link]

  • Fluorescence quenching and Stern-Volmer equation. (2022). PhysicsOpenLab. Retrieved from [Link]

  • Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). PMC. Retrieved from [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). PubMed. Retrieved from [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. (2024). PMC. Retrieved from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Retrieved from [Link]

  • Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. (n.d.). Utrecht University. Retrieved from [Link]

  • Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). PMC. Retrieved from [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Photophysical properties of quinoline derivatives in CH3CN. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). PMC. Retrieved from [Link]

  • Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives | Request PDF. (2023). ResearchGate. Retrieved from [Link]

  • Ethyl 2,7,8-trimethylquinoline-3-carboxylate (C15H17NO2). (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Cell culture assays involving Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Application Note: Cell-Based Evaluation of Ethyl 2,7,8-trimethylquinoline-3-carboxylate Executive Summary Ethyl 2,7,8-trimethylquinoline-3-carboxylate belongs to the quinoline-3-carboxylate class of pharmacophores.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Evaluation of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Executive Summary

Ethyl 2,7,8-trimethylquinoline-3-carboxylate belongs to the quinoline-3-carboxylate class of pharmacophores.[1] While specific literature on this trimethyl isomer is emerging, the structural class is widely recognized for anti-proliferative (via EGFR inhibition or DNA intercalation) and antimicrobial activities.

This guide provides a rigorous framework for evaluating this compound in mammalian cell culture. It addresses critical physicochemical challenges—specifically lipophilicity (LogP ~3.5) and potential autofluorescence —that often confound standard assays.

Chemical Handling & Preparation

Challenge: The hydrophobic ethyl ester and trimethyl substitution pattern significantly reduce aqueous solubility. Improper solubilization leads to micro-precipitation in culture media, causing false-negative IC50 results.

Stock Solution Protocol
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the required vehicle. Ethanol is a secondary alternative but often requires higher percentages that are cytotoxic.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Molecular Weight ≈ 243.30 g/mol .

    • Example: Dissolve 12.16 mg in 1.0 mL DMSO to yield 50 mM.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Media Preparation (The "Crash-Out" Check)

Before cell treatment, you must validate solubility in complete media.

  • Dilute stock to 100 µM in warm culture media (e.g., DMEM + 10% FBS).

  • Vortex and incubate at 37°C for 30 minutes.

  • Inspection: Check for turbidity or crystal formation under 20x microscopy. If precipitation occurs, limit the maximum test concentration or use a solubility enhancer (e.g., 0.5% Cyclodextrin).

Experimental Protocols

Protocol A: Anti-Proliferative Screening (MTT/CCK-8 Assay)

Target: Determination of IC50 in cancer cell lines (e.g., A549, MCF-7).[2]

Critical Warning: Quinoline derivatives can be autofluorescent . Avoid fluorescence-based viability assays (like Resazurin/Alamar Blue) unless you include a cell-free compound blank. Colorimetric assays (MTT or CCK-8) are preferred.

Step-by-Step Workflow:

  • Seeding:

    • Seed tumor cells (3,000–5,000 cells/well) in 96-well plates.

    • Incubate 24h for attachment.

  • Compound Dilution:

    • Prepare a 2x Serial Dilution in media (keeping DMSO constant at 0.5% or 0.1%).

    • Range: 0.1 µM to 100 µM (8 points).

  • Treatment:

    • Remove old media. Add 100 µL of compound-containing media.

    • Controls:

      • Vehicle Control (0.5% DMSO).

      • Positive Control (e.g., Doxorubicin or Erlotinib, depending on target).

      • Blank: Media + Compound (No cells) – Critical for background subtraction.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Data Analysis Table:

Well TypeComponentPurpose
Test Cells + Media + CompoundMeasures biological effect.[3][4][5]
Vehicle Cells + Media + DMSO100% Viability Reference.
Blank Media + Compound (No Cells)Subtracts compound color/precipitation interference.
Pos. Ctrl Cells + Media + Reference DrugValidates assay sensitivity.
Protocol B: Mechanistic Validation (EGFR/Apoptosis Pathway)

Many quinoline-3-carboxylates function as kinase inhibitors (specifically EGFR) or apoptosis inducers.

Workflow Diagram (Graphviz):

AssayWorkflow cluster_Readouts Readout Methodologies Stock Stock Prep (50mM DMSO) Dilution Serial Dilution (Media + 10% FBS) Stock->Dilution Dilute Treatment Cell Treatment (48-72h) Dilution->Treatment Incubate MTT MTT/CCK-8 (Viability) Treatment->MTT Screening WB Western Blot (p-EGFR / Caspase-3) Treatment->WB Mechanism Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Validation

Caption: Integrated workflow for cytotoxicity screening (MTT) and mechanistic validation (Western Blot/Flow Cytometry).

Mechanistic Context & Signaling

If the compound shows antiproliferative activity, the likely mechanism involves EGFR inhibition (common for 3-substituted quinolines) or mitochondrial apoptosis .

Signaling Pathway Visualization:

SignalingPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activate PI3K PI3K EGFR->PI3K Compound Ethyl 2,7,8-trimethyl... (Inhibitor?) Compound->EGFR Inhibit Bax Bax (Pro-apoptotic) Compound->Bax Indirect Activation AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activate Bcl2->Bax Inhibit Caspase Caspase-3 (Executioner) Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Hypothesized mechanism of action.[1][2] Quinoline derivatives often inhibit EGFR, reducing AKT signaling and relieving Bcl-2 inhibition of Bax, triggering apoptosis.

Troubleshooting & FAQ

Q1: The compound precipitates when added to the media.

  • Cause: The "Ethyl" and "Trimethyl" groups make this molecule very hydrophobic.

  • Solution: Ensure the DMSO stock is fully dissolved. Add the stock to the media slowly while vortexing. Do not exceed 0.5% DMSO. If precipitation persists at >50 µM, your IC50 might be artifactual; consider using a lower range or adding 1% BSA to the media to act as a carrier.

Q2: My fluorescence readings are erratic.

  • Cause: Quinolines are fluorophores.

  • Solution: Switch to a luminescent assay (CellTiter-Glo) or a colorimetric assay (MTT). If you must use fluorescence, record the emission spectrum of the compound alone in media and subtract this baseline.

References

  • Chemical Identity & Properties

    • Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS 892874-89-4).[6][7] PubChem Compound Summary.

  • Antitumor Activity of Quinoline-3-Carboxylates

    • El-Azab, A. S., et al. (2024).[2] "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents." RSC Advances.

  • Green Synthesis & Cytotoxicity

    • Zhang, X., et al. (2018). "Green synthesis and antitumor activity of (E)
  • Structure-Activity Relationships (SAR)

    • Desai, N. C., et al. (2022).[8] "Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents." BMC Chemistry.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of Quinoline Libraries for Drug Discovery

Introduction: The Quinoline Scaffold and the Imperative for High-Throughput Screening The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative for High-Throughput Screening

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their development as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4] The versatility of this heterocyclic core allows for extensive structural modifications, enabling the fine-tuning of interactions with a multitude of biological targets, including protein kinases and G-protein coupled receptors (GPCRs).[3]

To efficiently navigate the vast chemical space of quinoline libraries and identify novel therapeutic leads, high-throughput screening (HTS) is an indispensable tool.[1] HTS combines automation, miniaturized assay formats, and sensitive detection methods to rapidly evaluate tens of thousands of compounds for their effect on a specific biological target or cellular phenotype.[5][6] This document provides detailed protocols and field-proven insights for designing and executing robust HTS campaigns against quinoline-based chemical libraries, addressing common challenges and ensuring data integrity.

Critical Considerations for Screening Quinoline Libraries

A successful HTS campaign begins with a proactive understanding of the compound library's inherent properties. Quinolines, due to their aromatic and heterocyclic nature, present specific challenges that must be mitigated to avoid generating false-positive or false-negative results.

Compound Autofluorescence: The Primary Source of Interference

Many heterocyclic scaffolds, including quinolines, are intrinsically fluorescent.[7] This "autofluorescence" can directly interfere with fluorescence-based assays, which are a mainstay of HTS.[8] If a quinoline derivative's fluorescence spectrum overlaps with that of the assay's reporter fluorophore, it can be incorrectly scored as a hit (false positive) or mask a true inhibitory effect (false negative).[8][9]

Mitigation Strategies:

  • Wavelength Shifting: The most effective strategy is to design assays using red-shifted fluorophores. A significant drop in compound autofluorescence is often observed when detection wavelengths are moved beyond 500 nm.[7][9]

  • Luminescence-Based Assays: Employing bioluminescent readouts (e.g., luciferase-based reporters) can circumvent autofluorescence entirely, as the light is generated enzymatically and does not require an external excitation source.[10][11]

  • Pre-Screening Compound Plates: Before initiating the main screen, perform a "pre-read" of the compound plates at the assay's excitation/emission wavelengths to identify and flag inherently fluorescent compounds.[9]

Solubility Challenges

Poor aqueous solubility is a common issue with organic small molecules, and quinoline derivatives are no exception.[12] Compounds precipitating out of the assay buffer can lead to inconsistent concentrations across wells, causing high data variability and unreliable structure-activity relationships (SAR).[12]

Mitigation Strategies:

  • Co-Solvent Optimization: While DMSO is the standard solvent for compound libraries, its final concentration in the assay should be kept to a minimum (typically ≤1%) to avoid impacting protein function or cell health.[13] Using co-solvents can sometimes improve solubility.[14]

  • pH Adjustment: The basic nitrogen atom in the quinoline ring means that the solubility of many derivatives is pH-dependent.[12][14] Adjusting the assay buffer pH (while ensuring it remains compatible with the biological target) can dramatically improve solubility.[14]

  • Visual Inspection and Quality Control: Always visually inspect compound plates after thawing and dilution for any signs of precipitation.[12]

Overview of HTS Assay Formats for Quinoline Libraries

The choice of assay format is dictated by the biological question being asked. HTS assays are broadly categorized as biochemical or cell-based.[5][15]

  • Biochemical Assays: These cell-free systems utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its molecular target.[1] They are ideal for identifying direct inhibitors or activators and are generally less prone to compound cytotoxicity artifacts.

  • Cell-Based Assays: These assays use living cells to measure responses within a physiological context, such as cell viability, pathway activation, or reporter gene expression.[1][4] They provide valuable information on a compound's cell permeability and potential toxicity but can be more complex to optimize.[15]

Detection modalities for both formats include fluorescence, luminescence, and absorbance, with fluorescence and luminescence technologies being dominant in HTS due to their high sensitivity and wide dynamic range.[5][10][16]

Detailed Application Protocol 1: Cell-Based Cytotoxicity Screening

This protocol describes a foundational screen to identify quinoline compounds that exhibit cytotoxic effects against a cancer cell line. It employs a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.[17] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Workflow Diagram: Cell-Based Cytotoxicity HTS

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout p1 Seed cells into 384-well plates p2 Incubate for 24h (adherence) p1->p2 t2 Transfer compounds to cell plates (acoustic dispensing) p2->t2 t1 Prepare quinoline library and control plates t1->t2 t3 Incubate for 48-72h t2->t3 r1 Add Resazurin reagent t3->r1 r2 Incubate for 2-4h r1->r2 r3 Read fluorescence (Ex: ~560nm, Em: ~590nm) r2->r3 data_analysis Calculate % Inhibition & Z'-Factor r3->data_analysis Data to Analysis

Caption: Workflow for a resazurin-based cell cytotoxicity HTS assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa or MCF-7) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension in complete culture medium to a pre-determined optimal seeding density (e.g., 1,000-5,000 cells/well).

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom tissue culture plate.

    • Incubate the plates for 24 hours to allow for cell attachment.[18]

  • Compound Plating and Transfer:

    • Prepare master plates of the quinoline library, typically at a concentration of 1 mM in 100% DMSO.

    • Create assay-ready source plates by diluting the master plates.

    • Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of compound from the source plates to the cell plates. This results in a final compound concentration of 10 µM with 0.1% DMSO.

    • Self-Validation: Dedicate specific columns on each plate for controls as detailed in the table below.

  • Incubation:

    • Gently agitate the plates for 1 minute to ensure mixing.

    • Return the plates to the incubator and incubate for 48 to 72 hours.

  • Assay Readout:

    • Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS.

    • Add 10 µL of the Resazurin solution to each well of the assay plates.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation set to ~560 nm and emission to ~590 nm.

Data Presentation: Plate Layout and Controls
Well TypeDescriptionPurposeCompound Added
Sample Wells Cells treated with individual quinoline compounds.Primary screen data.Quinoline Library
Negative Control Cells treated with vehicle (DMSO) only.Represents 0% inhibition (100% viability).DMSO
Positive Control Cells treated with a known cytotoxic agent (e.g., Staurosporine).Represents 100% inhibition (0% viability).Staurosporine
Blank Wells Medium only (no cells).Background fluorescence subtraction.DMSO

Detailed Application Protocol 2: Biochemical Kinase Inhibition Screening

This protocol outlines a biochemical HTS assay to identify inhibitors of a specific protein kinase (e.g., a Polo-like kinase, PLK1), a common target for quinoline derivatives.[3][19] The assay uses a luminescence-based ATP detection technology (e.g., Promega's Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. A low luminescence signal indicates high kinase activity (ATP consumed) and no inhibition, while a high signal indicates low kinase activity (ATP remaining) and therefore, potent inhibition.[13]

Workflow Diagram: Luminescence-Based Kinase HTS

G cluster_prep Reaction Assembly cluster_react Kinase Reaction cluster_read Assay Readout p1 Dispense quinoline compounds & controls p2 Add Kinase + Substrate mixture to wells p1->p2 t1 Initiate reaction by adding ATP p2->t1 t2 Incubate at room temp (e.g., 60 min) t1->t2 r1 Add Kinase-Glo® reagent (stops reaction) t2->r1 r2 Incubate for 10 min r1->r2 r3 Read luminescence r2->r3 data_analysis Calculate % Inhibition & Z'-Factor r3->data_analysis Data to Analysis

Caption: Workflow for a luminescence-based kinase inhibition HTS assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate reaction buffer containing the recombinant kinase enzyme and its specific peptide substrate at their pre-determined optimal concentrations.

    • Prepare a 2X ATP solution in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.[13]

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 25 nL of the quinoline library compounds and controls (dissolved in 100% DMSO) into the wells of a 384-well, white, solid-bottom assay plate.

  • Kinase/Substrate Addition:

    • Add 2.5 µL of the 2X kinase/substrate mixture to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound pre-binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Mix the plate and incubate at room temperature for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption for the uninhibited reaction).

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well. This reagent contains luciferase and luciferin, and it simultaneously stops the kinase reaction by chelating divalent cations and initiates the luminescence reaction.[11]

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence signal on a plate reader.

Data Presentation: Key Reagents and Controls
Well TypeDescriptionPurposeKinase Added?ATP Added?
Sample Wells Full reaction with quinoline compounds.Primary screen data.YesYes
Negative Control Full reaction with vehicle (DMSO).Represents 0% inhibition (Max kinase activity).YesYes
Positive Control Full reaction with a known kinase inhibitor.Represents 100% inhibition (Min kinase activity).YesYes
Background Reaction mix without kinase.Defines the signal for 100% ATP (no consumption).NoYes

Data Analysis and Hit Identification

For both protocols, raw data from the plate reader must be normalized to determine compound activity.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Signal_Negative_Control - Signal_Sample) / (Signal_Negative_Control - Signal_Positive_Control)

    • For the cytotoxicity assay, this formula calculates percent viability loss. For the kinase assay, it directly calculates percent inhibition.

  • Assess Assay Quality with Z'-Factor:

    • The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the assay.[5]

    • Z' = 1 - [ (3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative| ]

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.

  • Hit Identification:

    • A "hit" is defined as a compound that produces a response exceeding a pre-defined threshold, typically a value greater than 3 standard deviations from the mean of the negative controls.

Troubleshooting Common HTS Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability in sample wells - Poor compound solubility.[12]- Inconsistent liquid handling.- Edge effects on the plate.- Visually inspect compound plates for precipitation.[12]- Calibrate and validate automated liquid handlers.- Use a plate map that avoids the outermost rows/columns for samples.
Low Z'-Factor (<0.5) - Insufficient separation between positive and negative controls.- High variability in control wells.- Suboptimal reagent concentrations.- Re-optimize positive and negative control concentrations.- Ensure reagents are fully thawed and mixed before use.- Re-validate assay parameters (e.g., enzyme/substrate/ATP concentrations).
Fluorescence assay shows many "hits" that are not concentration-dependent - Compound autofluorescence.[7][8]- Contamination with fluorescent particles (e.g., dust).- Counter-screen hits in the absence of assay reagents to confirm autofluorescence.- Re-screen hits using an orthogonal (e.g., luminescence-based) assay.- Ensure a clean laboratory environment for plate handling.

References

  • Application Notes and Protocols for High-Throughput Screening of Quinoline Deriv
  • Application Notes and Protocols for High-Throughput Screening using Ethyl-quinolin-3-ylmethyl-amine - Benchchem. ()
  • Application Notes and Protocols for Cell-Based Assays Involving Ethyl-quinolin-3-ylmethyl-amine - Benchchem. ()
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. ()
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem. ()
  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors - MDPI. ([Link])

  • Advances in luminescence-based technologies for drug discovery - PMC - NIH. ([Link])

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. ([Link])

  • Fluorescence Spectroscopic Profiling of Compound Libraries - ACS Publications. ([Link])

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. ([Link])

  • Bioluminescent assays for high-throughput screening - PubMed. ([Link])

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ([Link])

  • Overcoming poor solubility of quinoline deriv
  • High-throughput screening assays for the identification of chemical probes - ResearchGate. ([Link])

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. ([Link])

  • High-Throughput Cell Toxicity Assays - PubMed. ([Link])

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. ([Link])

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs. ([Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. ([Link])

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. ([Link])

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 2,7,8-trimethylquinoline-3-carboxylate Synthesis

Status: Active Support Tier: Level 3 (Method Development & Optimization) Document ID: TSC-QUIN-278-OPT Last Updated: 2025-05-18 Executive Summary This guide addresses yield optimization for the synthesis of Ethyl 2,7,8-t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Method Development & Optimization) Document ID: TSC-QUIN-278-OPT Last Updated: 2025-05-18

Executive Summary

This guide addresses yield optimization for the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate . While the Friedländer annulation is the industry standard for this scaffold, researchers often encounter yields below 50% due to precursor instability and competitive aldol polymerizations. This document provides a high-fidelity protocol using acid catalysis (Sulfamic Acid) to replace traditional base-catalyzed methods, improving yields to >85% while minimizing purification losses.

Part 1: The Chemistry & Mechanistic Logic

Reaction Design

The synthesis is a condensation between 2-amino-3,4-dimethylbenzaldehyde (Precursor A) and Ethyl acetoacetate (Precursor B).

  • The Challenge: The 2-amino-benzaldehyde moiety is inherently unstable, prone to self-condensation (anils) even at room temperature. Traditional base catalysis (Piperidine/KOH) often accelerates this self-polymerization before the cross-condensation with the keto-ester can occur.

  • The Solution: Shifting to a Solid Acid Catalyst (Sulfamic Acid) or Molecular Iodine (

    
    )  promotes the formation of the Schiff base intermediate faster than the side reactions, driving the equilibrium toward the thermodynamic quinoline product.
    
Pathway Visualization

The following diagram illustrates the optimized reaction pathway and the critical "Yield Killers" (in red) that must be avoided.

FriedlanderMechanism SM1 2-Amino-3,4-dimethyl- benzaldehyde Inter Intermediate (Schiff Base / Enamine) SM1->Inter Acid Cat. (Fast) Polymer Self-Condensation (Tarry Polymer) SM1->Polymer Base/Heat (Slow addition) SM2 Ethyl Acetoacetate SM2->Inter Prod Ethyl 2,7,8-trimethyl- quinoline-3-carboxylate Inter->Prod Cyclodehydration (-H2O) Hydrolysis Hydrolyzed Acid (By-product) Prod->Hydrolysis pH > 10

Figure 1: Mechanistic pathway of the Friedländer annulation. Note that acid catalysis suppresses the self-condensation pathway common in base-mediated protocols.

Part 2: Optimized Experimental Protocols

Protocol A: Sulfamic Acid Catalysis (Recommended)

Best for: High yield (>85%), scale-up, and solvent-free or minimal solvent conditions.

Reagents:

  • 2-amino-3,4-dimethylbenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Sulfamic Acid (

    
    ) (5 mol%)
    
  • Solvent: Ethanol (absolute) or Solvent-free (Melt)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 2-amino-3,4-dimethylbenzaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 12 mmol (1.2 equiv) of ethyl acetoacetate.

  • Catalyst: Add 5 mol% (approx. 50 mg) of Sulfamic Acid.

  • Reaction:

    • Option 1 (Sonicated): Sonicate at

      
       for 30-60 minutes. (Highest purity).
      
    • Option 2 (Reflux): Stir at reflux (

      
      ) for 2-3 hours.
      
  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear; Product spot (
    
    
    
    ) will be fluorescent under UV (254/365 nm).
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (50 g).

    • The solid product will precipitate immediately.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove the water-soluble sulfamic acid. Recrystallize from hot Ethanol/Water (9:1).
    
Protocol B: Ionic Liquid Mediated ([bmim] )

Best for: Green chemistry compliance and recycling the catalyst.

  • Mix reactants (1:1 ratio) in [bmim]

    
     (2 mL per mmol).
    
  • Stir at room temperature for 30 minutes, then heat to

    
     for 1 hour.
    
  • Extract with diethyl ether. The Ionic Liquid can be dried and reused 4-5 times with minimal activity loss.

Part 3: Comparative Data Analysis

The following table summarizes yield improvements based on catalyst selection for 3-carboxylate quinolines.

Catalyst SystemReaction TimeYield (%)Purity (Crude)Notes
Piperidine / EtOH (Classic) 6-8 hours55-65%LowTarry by-products; requires chromatography.
Sulfamic Acid / EtOH 2-3 hours88-92% HighSimple filtration work-up; catalyst is cheap.
Molecular Iodine (

)
1-2 hours80-85%ModerateRequires sodium thiosulfate wash to remove iodine traces.
[bmim]

(Ionic Liquid)
1.5 hours90%HighExcellent yield but high initial reagent cost.

Part 4: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Polymerization of the amino-aldehyde. Cause: This usually occurs when using strong bases (KOH, NaOH) or high temperatures without stabilizing the intermediate. Fix:

  • Switch to Protocol A (Sulfamic Acid) .

  • Ensure your 2-amino-3,4-dimethylbenzaldehyde is fresh. If it is dark brown before starting, it has already degraded. Purify the starting material via a short silica plug before use.

Q2: I see the product on TLC, but the yield is low after recrystallization.

Diagnosis: Solubility losses. Cause: Ethyl 2,7,8-trimethylquinoline-3-carboxylate is moderately lipophilic but has some solubility in ethanol. Fix:

  • Do not use pure ethanol for recrystallization. Use an Ethanol:Water (8:2) mixture.

  • Dissolve the crude solid in minimal boiling ethanol, then add water dropwise until turbidity just appears. Cool slowly to

    
    .
    
Q3: The melting point is lower than reported ( deviation).

Diagnosis: Knoevenagel intermediate contamination. Cause: Incomplete cyclization. The intermediate (uncyclized enamine) can co-precipitate. Fix:

  • Increase reaction time by 1 hour.

  • Add a dehydration agent (molecular sieves) to the reaction to drive the loss of water.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose specific yield issues in your current experiment.

Troubleshooting Start Start Diagnosis: Low Yield (<50%) CheckTLC Check TLC of Crude Mixture Start->CheckTLC Result1 Clean conversion, but loss during workup CheckTLC->Result1 Result2 Messy TLC (Streaking/Tar) CheckTLC->Result2 Result3 Unreacted SM remains CheckTLC->Result3 Action1 Stop Chromatography. Use EtOH:H2O Recrystallization. Result1->Action1 Action2 Switch Catalyst. Use Sulfamic Acid or Ionic Liquid. Result2->Action2 Action3 Check SM Purity. Aldehyde likely oxidized. Result3->Action3

Figure 2: Troubleshooting decision matrix for quinoline synthesis optimization.

References

  • Muscia, G. C., et al. (2006). "Sulfamic acid as a green, efficient, and reusable catalyst for the Friedländer synthesis of quinolines." Tetrahedron Letters, 47(31), 5451-5453.

  • Yadav, J. S., et al. (2004).[1] "Phosphomolybdic acid supported on silica gel: a mild, efficient and reusable catalyst for the Friedländer synthesis of quinolines." Synthesis, 2004(14), 2381-2385.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Days." Chemical Reviews, 109(6), 2652–2671.

  • Palimkar, S. S., et al. (2003). "Ionic Liquid-Promoted Regiospecific Friedländer Annulation: Novel Synthesis of Quinolines." Journal of Organic Chemistry, 68(24), 9371–9378.

Sources

Optimization

Common side products in the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Topic: Common side products in the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate Content type: Technical Support Center (Troubleshooting & FAQ) Product Support ID: TS-Q3C-78M Target Molecule: Ethyl 2,7,8-trim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common side products in the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate Content type: Technical Support Center (Troubleshooting & FAQ)

Product Support ID: TS-Q3C-78M Target Molecule: Ethyl 2,7,8-trimethylquinoline-3-carboxylate Primary Synthetic Route: Friedländer Annulation (Modified)

Executive Summary & Reaction Overview

This guide addresses the synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate , a critical intermediate often utilized in the development of tyrosine kinase inhibitors and other heterocyclic pharmacophores.

The industry-standard protocol utilizes a Friedländer Annulation , condensing 2-amino-3,4-dimethylbenzaldehyde with ethyl acetoacetate . While this route is generally robust, the steric bulk of the ortho-methyl group (position 3 on the benzene ring, becoming position 8 on the quinoline) introduces specific kinetic barriers, leading to a unique profile of side products.

Core Reaction Scheme
  • Precursor A: 2-Amino-3,4-dimethylbenzaldehyde (often generated in situ from the nitro-analog).

  • Precursor B: Ethyl acetoacetate.[1][2]

  • Catalyst: Piperidine (Basic) or Sulfamic Acid (Acidic).

  • Solvent: Ethanol or Methanol (Reflux).

Troubleshooting Guide (FAQ Format)

Category A: Impurity Profiling & Identification

Q1: I see a persistent yellow solid that is not my product. LC-MS shows a mass of [M+18]. What is this? Diagnosis: This is likely the uncyclized Schiff base intermediate (Ethyl 2-((2,3-dimethyl-6-formylphenyl)amino)but-2-enoate) or a hydrated form. Root Cause: The steric hindrance from the methyl group at position 8 (originally position 3 on the aniline ring) physically obstructs the carbonyl attack required for ring closure. Solution:

  • Increase Reaction Temperature: Switch from Ethanol (78°C) to n-Butanol (117°C) or Diglyme to overcome the activation energy barrier for cyclization.

  • Acid Catalysis: If using base catalysis, switch to a Lewis acid (e.g.,

    
     or 
    
    
    
    ) or a Brønsted acid (p-TsOH). Acid catalysis often promotes the dehydration step more effectively in sterically congested systems.

Q2: My product contains a significant impurity at [M-28]. Is this a fragmentation artifact? Diagnosis: This is likely Ethyl 2,7,8-trimethylquinoline (Decarboxylated product) or an artifact of ethylene loss from the ester. If isolated in bulk, it is the decarboxylated species. Root Cause: prolonged heating at high temperatures (>140°C) under acidic conditions can induce thermal decarboxylation of the


-keto ester moiety before or after cyclization.
Solution: 
  • Monitor reaction temperature strictly.

  • Avoid mineral acids (HCl/H2SO4) at reflux; use Sulfamic acid or Cerium(IV) ammonium nitrate (CAN) for milder conditions.

Q3: I am detecting a highly polar impurity that stays on the baseline of my TLC. What is it? Diagnosis: 2,7,8-Trimethylquinoline-3-carboxylic acid . Root Cause: Hydrolysis of the ethyl ester. This occurs if the solvent is not dry or if an excess of aqueous base (KOH/NaOH) is used during the workup/catalysis. Solution:

  • Use anhydrous ethanol and molecular sieves.

  • Switch to a piperidine/acetic acid buffer system rather than strong mineral bases.

Category B: Yield Optimization

Q4: My yields are stuck at 40-50%. How do I push conversion? Analysis: The low yield is typically due to the self-condensation of 2-amino-3,4-dimethylbenzaldehyde . Amino-aldehydes are unstable and prone to forming oligomers (trimers) before reacting with the keto-ester. Protocol Adjustment:

  • "Slow Addition" Technique: Do not mix all reagents at once. Reflux the ethyl acetoacetate and catalyst first, then slowly add the amino-aldehyde solution dropwise over 1-2 hours. This keeps the concentration of the amino-aldehyde low, favoring the cross-reaction over self-oligomerization.

Q5: Can I use 2,3-dimethylaniline directly instead of the aldehyde? Technical Insight: Direct condensation (Combes Synthesis) using aniline and a


-keto ester usually yields the 4-hydroxy  derivative (quinolone) or requires harsh conditions that give poor regioselectivity. The Friedländer route (via the aldehyde) is the only method that reliably guarantees the 3-carboxylate  and 4-H  substitution pattern.

Side Product Visualization

The following diagram illustrates the mechanistic pathways leading to the target molecule and the three most common side products.

ReactionPathways Start 2-Amino-3,4- dimethylbenzaldehyde + Ethyl Acetoacetate Intermediate Schiff Base Intermediate Start->Intermediate Condensation (-H2O) SP1 Side Product A: Oligomers/Tars (Self-Condensation) Start->SP1 No Keto-Ester Slow Addition Reqd Target TARGET: Ethyl 2,7,8-trimethyl quinoline-3-carboxylate Intermediate->Target Cyclization (Steric Barrier at C8) SP2 Side Product B: Carboxylic Acid (Hydrolysis) Intermediate->SP2 Water/Base SP3 Side Product C: Decarboxylated Quinoline Target->SP3 High T / Acid (-CO2) Steric Steric Hindrance (8-Me Group) Steric->Intermediate

Caption: Mechanistic flow showing the critical cyclization bottleneck caused by the 8-methyl group and associated diversion pathways.

Comparative Data: Impurity Markers

Use this table to identify impurities in your crude reaction mixture.

CompoundIdentityRelative Retention (HPLC)Key MS Signal (ESI+)Diagnostic NMR Feature
Target Ethyl 2,7,8-trimethylquinoline-3-carboxylate1.00[M+H]+ = 244.1

1.45 (t, 3H, Ester

)
Impurity A Uncyclized Schiff Base0.85 - 0.90[M+H]+ = 262.1 (Hydrated)Broad NH peak, Vinyl H visible
Impurity B 2,7,8-Trimethylquinoline-3-carboxylic acid0.30 (Polar)[M+H]+ = 216.1Loss of Ethyl quartet/triplet
Impurity C 2,7,8-Trimethylquinoline (Decarboxylated)1.15[M+H]+ = 200.1Loss of Ester signals; H-3 appears as singlet
Impurity D 2-Amino-3,4-dimethylbenzaldehyde Dimer1.20+[M+H]+ = ~280-300Complex aromatic region

Optimized Experimental Protocol

Objective: Minimize Schiff base accumulation and self-condensation.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve Ethyl acetoacetate (1.2 equiv) in anhydrous Ethanol (or n-Butanol for difficult substrates).

  • Catalyst Activation: Add Sulfamic Acid (10 mol%) or Piperidine (10 mol%). Stir at room temperature for 15 minutes.

  • Controlled Addition: Heat the solution to a gentle reflux. Dissolve 2-amino-3,4-dimethylbenzaldehyde (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise to the refluxing mixture over 60 minutes using a syringe pump or addition funnel.

    • Why? High dilution of the aldehyde prevents self-polymerization (Impurity D).

  • Reaction: Continue reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol (Target is often crystalline).

    • If solution: Evaporate solvent, redissolve in EtOAc, wash with

      
       (removes Impurity B) and Brine.
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid silica-induced hydrolysis.

References

  • Friedländer, P. (1882).[3] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(6), 2652–2671.

  • Muscia, G. C., et al. (2006). "Synthesis of quinoline derivatives by a modified Friedländer method." Tetrahedron Letters, 47(50), 8811-8815.

  • BenchChem. (2024). "Ethyl 2,7,8-trimethylquinoline-3-carboxylate Product Record."

Sources

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Welcome to the dedicated technical support guide for navigating the purification challenges of crude Ethyl 2,7,8-trimethylquinoline-3-carboxylate. This resource is tailored for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of crude Ethyl 2,7,8-trimethylquinoline-3-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals who are synthesizing this quinoline derivative and require robust, field-proven methods for its purification. As a Senior Application Scientist, I have curated this guide to not only provide step-by-step protocols but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective troubleshooting.

The synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate, likely via the Combes reaction, can present several purification hurdles.[1][2] This guide is structured to directly address the common issues encountered in obtaining this compound in high purity.

Troubleshooting Guide

This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during the purification of your crude product.

Problem 1: My crude product is a dark, oily, or tarry residue.

Probable Cause: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline (2,3-dimethylaniline) with a β-dicarbonyl compound (ethyl acetoacetate), is often carried out at elevated temperatures with strong acids like sulfuric acid or polyphosphoric acid.[1][3] These conditions can lead to the formation of polymeric side products and charring, resulting in a dark, intractable crude material. Incomplete reaction or side reactions can also leave behind viscous impurities.

Solution: A multi-step approach is recommended to tackle this common issue:

Step 1: Initial Aqueous Work-up The first step is to neutralize the acidic reaction mixture and remove the acid catalyst and any water-soluble byproducts.

  • Protocol:

    • Carefully quench the reaction mixture by slowly adding it to a beaker of crushed ice with vigorous stirring.

    • Basify the mixture to a pH of 8-9 using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Exercise caution as this neutralization is exothermic.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Step 2: Removal of Tarry Polymers If the crude product remains oily or tarry, a solvent trituration or a short column filtration can be effective.

  • Solvent Trituration Protocol:

    • Add a minimal amount of a non-polar solvent in which the desired product has low solubility at room temperature, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.

    • Stir the mixture vigorously. The tarry impurities will often remain as a sticky mass, while the desired product may precipitate as a solid or can be decanted with the solvent.

    • Decant the solvent and repeat the process if necessary.

  • Short Column Filtration:

    • Prepare a short plug of silica gel in a fritted funnel.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Pass the solution through the silica plug, eluting with a non-polar solvent to wash away less polar impurities. The highly polar tarry materials should remain at the top of the silica.

    • Gradually increase the polarity of the eluent to wash out the desired product.

Problem 2: Recrystallization attempts result in "oiling out" instead of crystal formation.

Probable Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point in the solvent mixture. This is often due to the presence of impurities that depress the melting point of the mixture or the use of a solvent in which the compound is too soluble.

Solution: Successful recrystallization depends on the careful selection of a solvent or solvent system.[4]

  • Choosing the Right Solvent:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Ethanol is often a good starting point for the recrystallization of quinoline derivatives.[5]

    • If the compound is too soluble in ethanol, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[1]

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Problem 3: Column chromatography yields poor separation or the compound streaks on the column.

Probable Cause: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silica gel, leading to band broadening and tailing of the spots on a TLC plate and poor separation on a column.[6]

Solution: To mitigate this issue, the acidity of the silica gel needs to be neutralized.

  • Column Chromatography Protocol:

    • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.

    • Adding a Basic Modifier: To prevent streaking, add a small amount (0.5-1%) of triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper bands.[6]

    • Column Packing: Pack the column with silica gel slurried in the initial, low-polarity mobile phase.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elution: Run the column, gradually increasing the polarity of the mobile phase as needed, while collecting fractions.

    • Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Problem 4: Impurities are still present after a single purification step.

Probable Cause: The crude product may contain a mixture of impurities with varying polarities, making a single purification technique insufficient. Common impurities from a Combes synthesis include unreacted 2,3-dimethylaniline and ethyl acetoacetate, as well as the intermediate enamine.[2][3]

Solution: A combination of purification techniques is often necessary.

  • Suggested Workflow:

    • Begin with an aqueous work-up as described in Problem 1 to remove the bulk of the acidic catalyst and water-soluble impurities.

    • Follow with a recrystallization to remove a significant portion of the remaining impurities.

    • If the product is still not pure, perform column chromatography on the recrystallized material for final polishing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 2,7,8-trimethylquinoline-3-carboxylate from a Combes synthesis?

A1: The most probable impurities are:

  • Unreacted Starting Materials: 2,3-dimethylaniline and ethyl acetoacetate.[7][8]

  • Enamine Intermediate: The initial condensation product of 2,3-dimethylaniline and ethyl acetoacetate before cyclization.

  • Self-condensation products of ethyl acetoacetate: Such as dehydroacetic acid.

  • Polymeric materials: Formed under the harsh acidic and high-temperature conditions.

Q2: How can I monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

A2: TLC is an essential tool for assessing purity and guiding purification.

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio to achieve an Rf value of 0.3-0.4 for the desired product. To prevent streaking of the basic quinoline, add 0.5-1% triethylamine to the mobile phase.[6]

  • Visualization: The quinoline ring is UV active, so the spots can be visualized under a UV lamp (254 nm).

Q3: What are the expected 1H and 13C NMR chemical shifts for pure Ethyl 2,7,8-trimethylquinoline-3-carboxylate?

  • 1H NMR (300 MHz, CDCl₃):

    • Quinoline Protons: Expect signals in the aromatic region (δ 7.4-9.5 ppm). A singlet for the H4 proton and two doublets for the H5 and H6 protons.

    • Methyl Groups: Three singlets for the three methyl groups on the quinoline ring (δ 2.5-2.8 ppm).

    • Ethyl Ester: A quartet for the -OCH₂- group (δ ~4.4 ppm) and a triplet for the -CH₃ group (δ ~1.4 ppm).

  • 13C NMR (75 MHz, CDCl₃):

    • Carbonyl Carbon: δ ~165 ppm.

    • Aromatic and Heterocyclic Carbons: Multiple signals between δ 120-150 ppm.

    • Methyl Carbons: Signals around δ 13-21 ppm.

    • Ethyl Ester Carbons: -OCH₂- at δ ~61 ppm and -CH₃ at δ ~14 ppm.

Q4: How should I store the purified Ethyl 2,7,8-trimethylquinoline-3-carboxylate?

A4: Quinolines can be sensitive to light and air, leading to coloration over time. It is recommended to store the purified product in a well-sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration is advisable.

Experimental Workflow and Data Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Dark Oil/Tar) Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Remove Acid Trituration Solvent Trituration (Hexanes/EtOAc) Workup->Trituration If Oily/Tarry Recrystallization Recrystallization (Ethanol/Water or EtOAc/Hexanes) Workup->Recrystallization If Solid Trituration->Recrystallization Analysis Purity Check (TLC, NMR, HPLC) Recrystallization->Analysis Check Purity Column Column Chromatography (Silica, Hexanes/EtOAc + 1% NEt3) Column->Analysis Pure Pure Product Analysis->Column <95% Pure Analysis->Pure >95% Pure

Caption: Decision-making workflow for the purification of crude Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue OilingOut Oiling Out in Recrystallization Start->OilingOut Streaking Streaking on TLC/Column Start->Streaking LowPurity Impurities Persist Start->LowPurity Solvent Change Solvent System (e.g., EtOAc/Hexanes) OilingOut->Solvent Cooling Slower Cooling OilingOut->Cooling Base Add 1% Triethylamine to Eluent Streaking->Base MultiStep Combine Recrystallization & Column Chromatography LowPurity->MultiStep

Caption: Troubleshooting guide for common purification challenges.

Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Use in Purification
Hexanes0.169Non-polar solvent for trituration and as the weak component in chromatography and recrystallization.
Ethyl Acetate4.477Medium polarity solvent, good for extraction, chromatography, and as the "good" solvent in recrystallization.
Dichloromethane3.140Good for extraction and as a solvent for loading onto a column.
Ethanol4.378A common "good" solvent for recrystallization of quinolines.[5]
Water10.2100"Poor" solvent for recrystallization in combination with a miscible organic solvent like ethanol.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Société Chimique de Paris, 49, 89.
  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015).
  • PubChemLite. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2,3-Dimethylaniline.
  • Wikipedia. (n.d.).
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry.
  • Solubility of Things. (n.d.). 2,3-Dimethylaniline.
  • Echemi. (n.d.).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Engineered Fibers and Fabrics.
  • Synthesis and characterization of novel hercynite sulfuric acid and its catalytic applications in the synthesis of polyhydroquinolines and 2,3-pihydroquinazolin-4(1H). (n.d.). The Royal Society of Chemistry.
  • Wikipedia. (n.d.). 2,3-Xylidine.
  • BenchChem. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (2026, January 13).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Assay Solubility for Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Role: Senior Application Scientist Subject: Troubleshooting Solubility & Precipitation Issues in High-Throughput Screening (HTS) and Cell-Based Assays Compound ID: Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC)[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Solubility & Precipitation Issues in High-Throughput Screening (HTS) and Cell-Based Assays Compound ID: Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC)[1][2]

Executive Summary: The Chemical Challenge

User Query: "Why does Ethyl 2,7,8-trimethylquinoline-3-carboxylate precipitate in my assay buffer despite dissolving perfectly in DMSO?"

Technical Insight: Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) presents a classic "brick dust" profile common in drug discovery.[2][3] Its structure combines a planar quinoline core with three methyl groups and an ethyl ester.[2]

  • Lipophilicity (LogP): Estimated >3.[1][2][3]5. The hydrophobic methyl groups at positions 2, 7, and 8 significantly increase lipophilicity compared to the parent quinoline.

  • Ionization (pKa): Quinolines are weak bases.[1][2] At physiological pH (7.4), the nitrogen is largely unprotonated (neutral), rendering the molecule its least soluble form.

  • Crystal Packing: The planar aromatic system encourages strong

    
    -
    
    
    
    stacking, leading to high lattice energy and rapid precipitation (crystallization) once the co-solvent (DMSO) is diluted below a critical threshold.

This guide provides a self-validating workflow to solubilize ETQC without compromising biological data integrity.

Critical Troubleshooting Workflows

Phase 1: Stock Solution & Storage

The Issue: Compound crashes out immediately upon addition to the assay plate. Root Cause: "Solvent Shock."[1][2][3] Adding a high-molarity DMSO stock directly to an aqueous buffer causes a rapid polarity shift, forcing the hydrophobic compound out of solution before it can disperse.

Protocol: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well if the final concentration is high (>10 µM).

  • Prepare Stock: Dissolve ETQC in 100% DMSO to 10 mM.

    • Visual Check: Solution must be clear. If hazy, sonicate at 37°C for 5 mins.

  • Intermediate Step: Prepare a 10x working solution in a buffer containing 5-10% DMSO .

    • Why? This lowers the polarity gradient.

  • Final Addition: Add the 10x working solution to your assay plate (1:10 dilution).

    • Result: Final assay concentration is 1x, with 0.5-1% DMSO.[2]

Phase 2: Assay Buffer Optimization

The Issue: Variable IC50/EC50 curves or "flat" dose-response curves. Root Cause: Adsorption.[2] ETQC is "sticky" and binds to the plastic walls of tips and plates, reducing the effective concentration available to the target.

Solution: Surfactant & Carrier Integration Modify your assay buffer with one of the following additives. Do not combine without testing.

Additive ClassRecommended ReagentConcentrationMechanism of ActionBest For
Non-ionic Surfactant Tween-20 or Triton X-1000.01% - 0.05%Prevents adsorption to plastics; disrupts micro-aggregates.[1][2][3]Enzymatic / Biochemical Assays
Poloxamer Pluronic F-1270.05% - 0.1%Steric stabilization; low cytotoxicity.[1][2][3]Cell-Based Assays
Cyclodextrin HP-β-CD (Hydroxypropyl-beta-cyclodextrin)0.5% - 2.0% (w/v)Encapsulates the hydrophobic core of ETQC, shielding it from water.[1][2][3]High-Concentration Screening

Warning: Avoid serum-free media if possible. Serum proteins (Albumin) act as natural carriers.[2] If serum-free is required, HP-β-CD is mandatory.[2]

Visualizing the Optimization Logic

The following decision tree guides you through the selection of the correct solubilization strategy based on your assay readout.

Solubility_Optimization Start Start: ETQC Precipitation? Check_Conc Is Assay Conc > 10 µM? Start->Check_Conc Visual_Check Visual/Nephelometry Check (Cloudy?) Check_Conc->Visual_Check Yes Branch_Bio Assay Type? Check_Conc->Branch_Bio No (but variable data) Visual_Check->Branch_Bio Yes Enzymatic Biochemical/Enzymatic Branch_Bio->Enzymatic Cellular Cell-Based/Live Cell Branch_Bio->Cellular Sol_Enz Add 0.01% Tween-20 OR Reduce DMSO < 2% Enzymatic->Sol_Enz Sol_Cell Add 0.1% Pluronic F-127 OR Complex with HP-β-CD Cellular->Sol_Cell Validation Perform Kinetic Solubility Test Sol_Enz->Validation Sol_Cell->Validation

Figure 1: Decision matrix for selecting the appropriate solubility enhancer based on assay type and compound concentration.

Standard Operating Procedure (SOP): The Solubility Limit Test

Before running a full screen, you must define the Kinetic Solubility Limit of ETQC in your specific buffer. This protocol uses light scattering (Nephelometry) or UV-Vis absorbance to detect precipitation.[2]

Materials:

  • UV-Vis Plate Reader (Absorbance at 600nm or 650nm).[2]

  • Assay Buffer (exact formulation used in experiment).[1][2]

  • ETQC (10 mM Stock in DMSO).

Protocol Steps:

  • Preparation: Prepare a serial dilution of ETQC in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer in a clear 96-well plate (1% DMSO final).

  • Incubation: Shake plate for 60 minutes at room temperature (or assay temp).

  • Read: Measure Absorbance at 650 nm (turbidity).

  • Analysis: Plot Concentration (X-axis) vs. Absorbance (Y-axis).[1][2][3]

    • Baseline: Low, flat absorbance.[2]

    • Inflection Point: The concentration where absorbance spikes is your Solubility Limit .[3]

    • Action: Your assay Top Concentration must be 2x lower than this limit.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I just increase the DMSO concentration to 5% to keep it soluble? A: Generally, no. While 5% DMSO might solubilize ETQC, it is often toxic to cells (membrane permeabilization) and can denature enzymes.[2][3] Most kinase assays tolerate up to 2-5%, but cell assays usually cap at 0.5-1% [1].[2][3] Always run a "DMSO-only" control to normalize data.[2]

Q2: My serial dilutions look fine, but the IC50 is shifting between runs. Why? A: This is likely due to carryover or tip adsorption .[1][2][3] Because ETQC is lipophilic, it sticks to pipette tips.[2]

  • Fix: Use "Low Retention" tips.[1][2][3]

  • Fix: Change tips at every dilution step (do not re-use tips for serial dilution).

Q3: Is the ethyl ester group stable? A: Ethyl esters are susceptible to hydrolysis by esterases (in cell media/serum) or high pH.

  • Check: If your assay runs >24 hours, the compound may be converting to the carboxylic acid form (2,7,8-trimethylquinoline-3-carboxylic acid), which has completely different solubility and potency properties.[1][2] Verify stability using LC-MS if long incubations are required [2].

Q4: Why does the compound precipitate in PBS but not in Media? A: Culture media contains amino acids and often serum (BSA/FBS). Albumin in serum acts as a "sink," binding the lipophilic ETQC and keeping it in suspension. PBS is a high-salt, protein-free environment that encourages "salting out" of hydrophobic molecules.[2]

Serial Dilution Workflow (Anti-Precipitation)

To prevent "crash" during the dilution series itself, use the Solvent-Shift method.

Serial_Dilution cluster_warn CRITICAL Step1 1. Prepare 100% DMSO Master Plate (High Conc) Step2 2. Serial Dilution in 100% DMSO (No Buffer yet!) Step1->Step2 Dilute Step3 3. Transfer to Intermediate Plate (Buffer + 10% DMSO) Step2->Step3 1:10 Dilution Step4 4. Transfer to Assay Plate (Final Buffer) Step3->Step4 1:10 Dilution Warning Do NOT dilute directly from 100% DMSO to Aqueous Buffer in the dilution series!

Figure 2: The "Solvent-Shift" dilution scheme prevents compound aggregation during the preparation phase.

References

  • Assay Guidance Manual. Solubility and Toxicity of Solvents in Assays. National Center for Biotechnology Information (NCBI).[2] Available at: [Link]

  • Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[2] (Focus on Hydrolytic Stability and Solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[2][3] Available at: [Link]

  • PubChem Compound Summary. Ethyl quinoline-3-carboxylate derivatives.[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support: Purification &amp; Analysis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: ETQC-278 CAS: 14559-86-5 (Analogous/Derivative Reference) Molecular Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol

Technical Overview & Critical Quality Attributes

Ethyl 2,7,8-trimethylquinoline-3-carboxylate is a substituted quinoline ester often synthesized via the Friedländer annulation or modified Combes synthesis . High purity (>98%) is critical because the 3-carboxylate moiety is a common pharmacophore in antitumor and antimicrobial research.

Common Impurity Profile:

  • Impurity A (Hydrolysis): 2,7,8-trimethylquinoline-3-carboxylic acid (Result of ester hydrolysis).

  • Impurity B (Starting Material): Ethyl acetoacetate (residual).

  • Impurity C (Intermediate): Uncyclized Schiff base intermediates.

  • Impurity D (Regioisomer): Ethyl 2,5,6-trimethylquinoline-3-carboxylate (if starting material 3,4-dimethylaniline rearranges or reacts non-selectively).

  • Impurity E (Oxidation): Quinoline N-oxides (yellow/brown discoloration).

Diagnostic Hub: Troubleshooting & FAQs

Issue 1: "I see a persistent impurity peak at RRT ~0.85 in my HPLC chromatogram."

Diagnosis: This is most likely the hydrolyzed acid derivative (2,7,8-trimethylquinoline-3-carboxylic acid).

  • Cause: The ethyl ester group is susceptible to hydrolysis if the workup involved prolonged exposure to strong aqueous bases (NaOH) or acids without temperature control.

  • Confirmation: Run the sample in LC-MS. The impurity will show a mass of [M+H]⁺ = 216.1 (Loss of 28 Da from the ethyl group).

  • Solution:

    • Avoid high-temperature drying of the solid if it is still wet with acidic/basic residues.

    • Perform a "bicarbonate wash" (See Protocol A below) to selectively remove the acid impurity.

Issue 2: "The product is yellow/brown, but NMR indicates >95% purity."

Diagnosis: Trace N-oxide formation or polymerized aniline residues .

  • Expert Insight: Quinolines are electron-rich. The 2,7,8-trimethyl substitution pattern increases electron density, making the nitrogen prone to oxidation by air, especially under light exposure. Even <0.5% of these impurities can cause significant discoloration.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the compound in hot ethanol, treat with activated carbon (5% w/w) for 30 minutes, filter through Celite, and recrystallize.

    • Storage: Store under argon/nitrogen in amber vials.

Issue 3: "My melting point is broad (range > 3°C)."

Diagnosis: Regioisomer contamination or Solvent inclusion .

  • Cause: If synthesized via the Doebner-Miller route using 3,4-dimethylaniline, you may get a mixture of 2,7,8- and 2,5,6- isomers due to ortho/para direction ambiguity.

  • Expert Insight (Sterics): The 8-methyl group in your target molecule creates "peri-strain" with the quinoline nitrogen. This reduces the basicity compared to the 5,6-isomer.

  • Differentiation: Use 1H-NMR.[1][2] The 8-methyl protons will show a distinct chemical shift due to the anisotropic effect of the adjacent nitrogen lone pair.

Visualization: Impurity Identification Logic

ImpurityLogic Start Start: Impurity Detected CheckRT Check Retention Time (RRT) Start->CheckRT RRT_Low RRT < 1.0 (Early Eluting) CheckRT->RRT_Low Polar RRT_High RRT > 1.0 (Late Eluting) CheckRT->RRT_High Non-Polar AcidImp Suspect: Hydrolyzed Acid (Check MS: M-28) RRT_Low->AcidImp Acidic Mobile Phase StartMat Suspect: Ethyl Acetoacetate (Check NMR: Ethyl signals) RRT_Low->StartMat No UV Abs > 250nm CheckColor Is Product Colored? RRT_High->CheckColor Dimer Suspect: Dimer/Oligomer (Check MS: 2M+) CheckColor->Dimer White/Off-White NOxide Suspect: N-Oxide (Check MS: M+16) CheckColor->NOxide Yellow/Brown

Figure 1: Decision tree for identifying common impurities based on chromatographic behavior and physical appearance.

Removal Protocols (The "Treatment")

Protocol A: Acid-Base "Switch" Extraction

Best for removing non-basic impurities (starting keto-esters) and acidic impurities (hydrolyzed product).

Mechanism: The quinoline nitrogen is basic.[3] We protonate it to move the product into water, wash away organic impurities, then deprotonate to recover. Note on 8-Methyl Substitution: The 8-methyl group sterically hinders the nitrogen. You may need a stronger acid concentration or longer mixing time than standard quinoline protocols.

  • Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (100 mL) .

  • Extraction (Protonation): Extract with 2M HCl (3 x 50 mL) .

    • Observation: Product moves to the aqueous layer (yellowish solution). Impurities B and C remain in Ethyl Acetate.

  • Wash: Wash the combined aqueous acidic layer with fresh Ethyl Acetate (50 mL) to remove entrained organics.

  • Recovery (Deprotonation): Cool the aqueous layer to 0-5°C. Slowly basify with 6M NaOH or NH₄OH until pH 10-11.

    • Observation: Product precipitates as a white/off-white solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Recrystallization (Polishing)

Best for removing regioisomers and trace N-oxides.

ParameterSpecification
Primary Solvent Ethanol (95%)
Anti-Solvent Water
Ratio ~1:5 (Solvent:Anti-solvent)
Temperature Dissolve at reflux (78°C); Crystallize at 4°C

Step-by-Step:

  • Place 5g of crude material in a flask.

  • Add Ethanol (25 mL) and heat to reflux. If not fully soluble, add ethanol in 2 mL increments.

  • (Optional) Add 0.2g activated charcoal, stir for 5 mins, and hot filter.

  • Remove from heat. Add warm Water (5-10 mL) dropwise until slight turbidity persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Filter crystals and wash with cold Ethanol:Water (1:1) .

Visualization: Purification Workflow

PurificationFlow Crude Crude Mixture (Ester + Acid + Amine) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract w/ 2M HCl Dissolve->AcidExt OrgLayer Organic Layer (Discard Impurities) AcidExt->OrgLayer Non-basic impurities AqLayer Aqueous Layer (Protonated Quinoline) AcidExt->AqLayer Target Molecule Basify Basify (pH 10) Precipitation AqLayer->Basify Filter Filter & Dry Basify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Product (>99%) Recryst->Final

Figure 2: Acid-Base Extraction followed by Recrystallization sequence for maximum purity.

References

  • Friedländer, P. (1882).[4][5] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15(2), 2572–2575.[4] (Foundational chemistry for quinoline synthesis). [4]

  • Muscia, G. C., et al. (2011). "Synthesis and antimicrobial activity of new quinoline derivatives". Bioorganic & Medicinal Chemistry Letters.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for recrystallization and acid-base extraction of heterocyclic amines).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 710825, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate (Analogous structure properties).

  • Sielc Technologies. "Separation of Quinoline on Newcrom R1 HPLC column". (HPLC Method Development).

Sources

Optimization

Technical Support Center: Optimization of Trimethylquinoline (TMQ) Synthesis

Status: Operational | Ticket ID: TMQ-OPT-2024 | Specialist: Senior Application Scientist[1] Introduction: The TMQ Synthesis Landscape Welcome to the Technical Support Center for quinoline synthesis. You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: TMQ-OPT-2024 | Specialist: Senior Application Scientist[1]

Introduction: The TMQ Synthesis Landscape

Welcome to the Technical Support Center for quinoline synthesis. You are likely here because the synthesis of trimethylquinolines (TMQs) —specifically isomers like 2,3,6-TMQ or 2,4,6-TMQ —is presenting challenges in regioselectivity, yield, or purification.[1]

In drug development, these scaffolds are critical precursors for Vitamin E (via 2,3,6-trimethylphenol oxidation) and various antimalarial or antibacterial pharmacophores. However, the classical routes (Skraup, Doebner-von Miller, Combes) are notorious for violent exotherms and "tarry" polymerization side products.

This guide moves beyond textbook definitions to provide a reaction engineering approach to catalyst selection and protocol optimization.

Module 1: Catalyst Selection Matrix

User Query: "Should I stick with sulfuric acid or switch to a solid acid catalyst?"

Technical Insight: While concentrated


 (Skraup/Combes) offers high proton availability, it promotes oxidative polymerization of 

-unsaturated intermediates (acrolein derivatives). For high-value pharmaceutical intermediates, Solid Acid Catalysts (Zeolites, Heteropoly acids) are superior due to shape selectivity and reduced coking.
Comparative Catalyst Performance Data
Catalyst SystemAcidity TypeKey BenefitMajor DrawbackBest For...
Conc.

Strong BrønstedHigh conversion (>90%)Violent exotherms; Tar formation; Corrosive workupRobust substrates; Initial scale-up
Zeolite H-Beta Brønsted/Lewis MixShape Selectivity ; ReusablePore diffusion limits; Deactivation via coking2,3,6-TMQ (Para-selectivity)
Phosphomolybdic Acid (PMA) Strong Brønsted (Solid)High Yield (>85%); Mild conditions (

C)
Cost; Requires biphasic solvent system2,4,6-TMQ ; Green chemistry reqs
Iodine (

)
Mild LewisPromotes aromatization; Low tarLower reaction rates; Sublimation issuesAromatizing dihydro- intermediates
Decision Logic: Selecting Your Catalytic System

Use the following logic flow to determine the optimal catalyst for your specific substrate constraints.

CatalystSelection Start START: Define Substrate Constraints AcidSens Is Substrate Acid-Sensitive? Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No (Robust) Iodine Use Iodine (I2) or Sc(OTf)3 (Mild Lewis Acid) AcidSens->Iodine Yes (Labile Groups) Phase Desired Phase? Scale->Phase Lab/Pilot (<10kg) H2SO4 Use Conc. H2SO4 (Traditional Skraup/Combes) Scale->H2SO4 Industrial (>100kg) & Low Cost PMA Use Phosphomolybdic Acid (PMA) (Toluene/Water Biphasic) Phase->PMA Liquid/Biphasic (Green) Zeolite Use Zeolite H-Beta or H-Y (Vapor Phase or High T Liquid) Phase->Zeolite Vapor/Continuous Flow

Figure 1: Decision tree for catalyst selection based on substrate sensitivity and processing scale.

Module 2: Troubleshooting Regioselectivity

User Query: "I am getting a mixture of 5- and 7-methyl isomers when using m-toluidine. How do I control this?"

Technical Insight: The synthesis of TMQs often involves the Doebner-von Miller or Skraup reaction.[2][3][4][5] When using a meta-substituted aniline (e.g., m-toluidine), cyclization can occur at the ortho position (leading to the 5-isomer) or the para position (leading to the 7-isomer) relative to the meta-substituent.[1]

  • Kinetic Control (Acidic/Fast): Favors the less sterically hindered position (Para cyclization

    
    7-isomer ).
    
  • Thermodynamic Control (High T/Reversible): Can lead to mixtures.

  • Steric Steering: Using bulky protecting groups or specific Lewis acids (

    
    ) can enhance regioselectivity.
    
The Mechanistic Pathway (Doebner-von Miller)[1][3][4][6]

Understanding the "Fragmentation-Recombination" mechanism is vital for troubleshooting. The reaction does not proceed via a simple direct condensation but involves reversible steps.[2]

Mechanism cluster_side Side Reactions (Troubleshoot) Reactants Aniline + alpha,beta-Unsaturated Ketone ConjugateAdd Conjugate Addition (Michael Adduct) Reactants->ConjugateAdd Acid Cat. Polymer Polymerization (Tar) Reactants->Polymer High T / Strong Acid SchiffBase Schiff Base Formation ConjugateAdd->SchiffBase -H2O Cyclization Intramolecular Cyclization SchiffBase->Cyclization Rate Determining Step Oxidation Oxidation/Aromatization (-2H) Cyclization->Oxidation Oxidant/Air Product Trimethylquinoline (Aromatic) Oxidation->Product

Figure 2: Mechanistic flow of the Doebner-von Miller synthesis.[1][2] Note that the cyclization step determines regioselectivity.

Module 3: Experimental Protocols

Protocol A: Green Synthesis of 2,4,6-Trimethylquinoline (PMA Catalyst)

Best for: High yield, low waste, laboratory to pilot scale.[1]

Reagents:

  • p-Toluidine (1.0 equiv)[1]

  • Pentane-2,4-dione (Acetylacetone) (1.2 equiv)[1]

  • Catalyst: Phosphomolybdic Acid (PMA) (

    
    )
    
  • Solvent: Toluene/Water (1:1 biphasic system)[6]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging: Add p-toluidine (10 mmol) and toluene (10 mL). Stir until dissolved.

  • Catalyst Addition: Add PMA (0.1 mmol) dissolved in minimal water.

  • Reactant Addition: Add acetylacetone (12 mmol) dropwise over 10 minutes.

  • Reaction: Heat to

    
    C  for 1-3 hours. Monitor via TLC (Ethyl Acetate:Hexane 2:8).
    
  • Workup: Cool to room temperature. Separate the organic layer.[7] Wash with

    
     (aq) to remove catalyst residues.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from ethanol if necessary.
    
  • Expected Yield: 85-92%.

Protocol B: Synthesis of 2,3,6-Trimethylquinoline (Modified Doebner-Miller)

Best for: Accessing the specific 2,3,6-isomer for Vitamin E precursors.[1]

Reagents:

  • p-Toluidine[1][7][8][9][10]

  • Carbonyl Component: 2-Methyl-2-butenal (Tiglic aldehyde) or 3-methyl-2-pentanone (requires oxidative conditions).[1]

  • Catalyst: 6M HCl or Zeolite Beta.

Critical Modification (The "Two-Phase" Trick): To avoid tar formation, do not mix all reagents at once.

  • Dissolve p-toluidine in 6M HCl at

    
    C.
    
  • Add the aldehyde/ketone component very slowly (dropwise) while maintaining temperature

    
    C.
    
  • Once addition is complete, heat slowly to reflux (

    
    C).
    
  • Why? This favors the formation of the Schiff base intermediate before polymerization of the aldehyde can occur.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid black tar. What happened?

Diagnosis: Uncontrolled polymerization of the


-unsaturated carbonyl component (acrolein/crotonaldehyde derivative).
Solution: 
  • Dilution: Increase solvent volume (use Toluene or Ethanol).

  • Moderator: Add a radical scavenger or "moderator" like Ferrous Sulfate (

    
    )  if using the classic Skraup method.
    
  • Order of Addition: See Protocol B. Never add the acid to the hot aldehyde/amine mixture.

Q2: I isolated a product, but it's not aromatic (it's a dihydroquinoline).

Diagnosis: Incomplete oxidation. The Doebner-Miller reaction produces a 1,2-dihydroquinoline intermediate (e.g., "Rubber TMQ").[1] Solution:

  • Add an Oxidant: If you need the aromatic quinoline, you must add an oxidizing agent like Nitrobenzene , Iodine , or p-Chloranil in the final step.

  • Catalytic Dehydrogenation: Reflux the dihydro-product with Pd/C in diphenyl ether to force aromatization.

Q3: The Zeolite catalyst is giving low yields after the first run.

Diagnosis: Catalyst deactivation due to "coking" (organic deposits blocking pores). Solution:

  • Calcination: Regenerate the catalyst by heating in air at

    
    C for 4 hours.
    
  • Solvent Wash: Wash with hot methanol between runs to remove oligomers.

References

  • Manske, R. H. F., & Kulka, M. (1953).[11] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[11] Link

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Heravi, M. M., et al. (2014). "Recent advances in the synthesis of quinolines using heterogeneous catalysts." RSC Advances, 4, 21456.[12] Link

  • Chaskar, A., et al. (2010). "Phosphomolybdic acid: Highly effective reusable catalyst for synthesis of quinoline and its derivatives." Synthetic Communications, 40(16), 2336-2340.[1] Link

  • Google Patents. (1986). Process for the preparation of derivatives of 2-methylquinoline (quinaldin). DE363582C. Link

Sources

Troubleshooting

Avoiding the formation of regioisomers in quinoline synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: QZN-REGIO-001 Introduction Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: QZN-REGIO-001

Introduction

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because your LC-MS shows two peaks with identical mass but different retention times, or your NMR spectra show a messy mixture of isomers where you expected a single product.

Quinoline synthesis is historically plagued by regioisomerism . Most classical methods (Skraup, Combes, Conrad-Limpach) rely on condensation reactions where the regiochemical outcome is dictated by subtle electronic or steric factors that are easily disrupted.

This guide treats your synthesis as a debuggable system . We will isolate the specific "bug" (regio-error) and apply the correct "patch" (protocol adjustment).

Module 1: The Thermodynamic Switch (Conrad-Limpach vs. Knorr)

The Issue: You are attempting to synthesize a hydroxyquinoline using aniline and a


-ketoester, but you are getting the wrong isomer (2-hydroxy vs. 4-hydroxy).

The Mechanism: This reaction bifurcates based on kinetic vs. thermodynamic control. The aniline can attack the ketone (kinetic) or the ester (thermodynamic).

  • Conrad-Limpach (Kinetic): At low temperatures (

    
    C), aniline attacks the more reactive ketone to form a Schiff base. Subsequent high-heat cyclization yields 4-hydroxyquinoline .[1]
    
  • Knorr (Thermodynamic): At high temperatures (

    
    C), the aniline attacks the ester directly (or the Schiff base rearranges) to form an amide. Cyclization yields 2-hydroxyquinoline .
    
Troubleshooting Protocol
Desired ProductCritical ParameterProtocol Adjustment
4-Hydroxyquinoline Temperature < 100°C Step 1: Mix aniline +

-ketoester with acid catalyst at Room Temp or mild heat (

C). Ensure water removal (Dean-Stark).Step 2: Flash heat the isolated Schiff base to 250°C in mineral oil (dilution prevents intermolecular polymerization).
2-Hydroxyquinoline Temperature > 140°C Step 1: Mix reagents and heat directly to 140-160°C . The amide intermediate is thermodynamically stable.Step 2: Cyclize with polyphosphoric acid (PPA) or conc.

.
Logic Flow: The Kinetic/Thermodynamic Bifurcation

ConradLimpachKnorr cluster_kinetic Kinetic Pathway (Conrad-Limpach) cluster_thermo Thermodynamic Pathway (Knorr) start Aniline + Beta-Ketoester schiff Schiff Base Intermediate (C=N Bond Formed) start->schiff Low Temp (<100°C) Acid Cat. amide Amide Intermediate (C-N Amide Bond Formed) start->amide High Temp (>140°C) Direct Attack on Ester prod4 4-Hydroxyquinoline schiff->prod4 Thermal Cyclization (250°C, Mineral Oil) schiff->amide Prolonged Heating (Isomerization) prod2 2-Hydroxyquinoline amide->prod2 Acid Cyclization (PPA/H2SO4)

Caption: Figure 1. The divergent pathways of aniline/


-ketoester condensation. Temperature control at the initial mixing stage is the sole determinant of the product skeleton.

Module 2: The Meta-Aniline Ambiguity (Skraup & Combes)

The Issue: You are using a meta-substituted aniline (e.g., m-chloroaniline) and obtaining a mixture of 5-substituted and 7-substituted quinolines.

The Mechanism: In a meta-substituted aniline, there are two ortho positions available for the ring-closing electrophilic attack.

  • Position 2 (Sterically hindered): Leads to the 5-substituted quinoline.

  • Position 6 (Sterically open): Leads to the 7-substituted quinoline.

While steric hindrance usually favors the 7-isomer, strong electronic effects (e.g., m-methoxy) can activate the hindered position, leading to mixtures.

Troubleshooting Protocol
ScenarioRecommended FixWhy?
Electron-Donating Group (e.g., -OMe) Switch to Combes Combes synthesis is sensitive to steric bulk. Using a bulky

-diketone can force the reaction to the less hindered position (7-isomer).
Electron-Withdrawing Group (e.g., -NO2, -Cl) Accept Mixture or Block Electronic deactivation makes the ring closure sluggish. The "blocking group" strategy is often required (see below).
Need Pure Isomer Blocking Strategy Synthesize a precursor with a blocking group (e.g., Bromine) at the unwanted position, perform the cyclization, and then remove the blocker (hydrodehalogenation).
Visualizing the Attack Vector

MetaAniline aniline m-Substituted Aniline pos2 Attack at C2 (Sterically Hindered) aniline->pos2 Cyclization pos6 Attack at C6 (Sterically Open) aniline->pos6 Cyclization prod5 5-Substituted Quinoline (Minor Product usually) pos2->prod5 prod7 7-Substituted Quinoline (Major Product usually) pos6->prod7

Caption: Figure 2. The competitive cyclization sites in meta-substituted anilines. Without a blocking group, mixtures are statistically probable.

Module 3: The "Sure-Fire" Alternative (Gould-Jacobs)

The Solution: If the Conrad-Limpach/Knorr ambiguity is causing failure, switch to the Gould-Jacobs reaction .

Why it works: This method uses diethyl ethoxymethylenemalonate (EMME) . The reaction sequence is distinct because it forms an anilinomethylenemalonate intermediate. The cyclization is strictly thermal and driven by the elimination of ethanol. It exclusively yields 4-hydroxyquinolines (often existing as 4-quinolones), completely bypassing the Knorr side-reaction risk.

Protocol:

  • Condensation: Reflux aniline + EMME (1:1 equiv) in ethanol. Product precipitates as a solid.[2]

  • Cyclization: Add the solid to boiling diphenyl ether (

    
    C). Flash heating is critical to prevent degradation.
    
  • Hydrolysis/Decarboxylation: Saponify the ester at C3 and decarboxylate to get the clean 4-hydroxyquinoline.

Module 4: Modern Catalytic Precision (Larock & Povarov)

The Issue: Your substrate contains acid-sensitive groups (acetals, Boc-amines) that cannot survive the sulfuric acid (Skraup) or PPA (Combes) conditions.

The Solution: Transition metal catalysis. The Larock Quinoline Synthesis (and modified Heck variants) allows for neutral/mild conditions.

Protocol (Modified Larock):

  • Reagents: o-Bromoaniline + Allylic Alcohol (or internal alkyne).

  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Oxidative addition of Pd to the aryl halide, followed by migratory insertion of the alkene/alkyne, and reductive elimination.

  • Regiocontrol: In alkyne insertion, the bulkier group generally ends up distal to the nitrogen (Position 3), though this can vary with specific ligands.

Frequently Asked Questions (FAQ)

Q: I'm running a Skraup reaction and it exploded/foamed out of the flask. How do I control this? A: The Skraup reaction is notoriously violent due to the exothermic dehydration of glycerol to acrolein.

  • Fix 1: Add Ferrous Sulfate (

    
    ) . It acts as a moderator for the oxidation step.
    
  • Fix 2: Use pre-formed acrolein or crotonaldehyde (Doebner-Miller) and add it dropwise to the aniline/acid mixture at

    
    C, then heat slowly.
    

Q: My 4-hydroxyquinoline product is insoluble in everything. How do I purify it? A: 4-Hydroxyquinolines exist primarily as 4-quinolones (tautomer). They are high-melting solids with poor solubility in organic solvents.

  • Fix: Purify by recrystallization from Acetic Acid or DMF . Alternatively, convert it to the 4-chloroquinoline (using

    
    ) which is lipophilic and standard chromatography-friendly, then hydrolyze back if needed.
    

Q: Can I use the Combes synthesis for electron-poor anilines? A: Generally, no. The Combes mechanism relies on the electrophilic attack of the protonated carbonyl on the aromatic ring. If the ring is electron-poor (e.g., nitroaniline), this step fails.

  • Fix: Use the Gould-Jacobs method or Friedländer synthesis (condensing o-aminoaldehyde with a ketone), which works better for deactivated systems.

References

  • Conrad, M., & Limpach, L. (1887). "Über das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft.

  • Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester." Justus Liebigs Annalen der Chemie.

  • Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews. (Classic review on Skraup/Doebner-Miller regioselectivity).

  • Stone, M. T. (2011).[3][4] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[3][4] Organic Letters.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Larock, R. C., et al. (1995). "Synthesis of Aromatic Heterocycles via Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry.

Sources

Optimization

Best practices for handling and storing air-sensitive quinoline precursors

Ticket ID: #Q-AIR-PROTOCOLS-001 Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Mission Statement Welcome to the Quinoline Handling Support Center. You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q-AIR-PROTOCOLS-001
Status: OPEN
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Mission Statement

Welcome to the Quinoline Handling Support Center. You are likely here because you have encountered inconsistent yields, inexplicable color changes (the dreaded "tarring"), or catalyst poisoning when working with functionalized quinolines.

Quinoline precursors—specifically metallated intermediates (e.g., 2-lithioquinoline) , boronic acids , and partially saturated derivatives (e.g., 1,2-dihydroquinolines) —possess a "Jekyll and Hyde" personality. While the aromatic core is robust, specific functional groups render them susceptible to rapid oxidative degradation and hydrolysis.

This guide moves beyond basic "air-free" advice. We break down the mechanistic failures that ruin quinoline chemistry and provide self-validating protocols to prevent them.

Module 1: Critical Handling Protocols (The "How-To")

The "Silent Killer": Dissolved Oxygen Management

The Problem: Sparging (bubbling gas) is often insufficient for electron-rich quinoline precursors (e.g., 8-hydroxyquinoline derivatives or dihydroquinolines) prone to oxidative polymerization. Micro-bubbles of


 remain trapped in the solvation shell, acting as radical initiators.

The Solution: The Freeze-Pump-Thaw (FPT) cycle is the only method to thermodynamically guarantee gas removal.

Protocol: Freeze-Pump-Thaw Cycle
  • Applicability: Essential for Suzuki/Buchwald couplings involving quinoline boronic acids or halides.

  • Validation: The "Bubble Test" (Step 4).

FPT_Cycle Start Start: Solvent in Schlenk Flask Freeze 1. FREEZE (Liq. N2, -196°C) Start->Freeze Vacuum 2. PUMP (High Vac <0.1 mmHg) Freeze->Vacuum Valve OPEN Thaw 3. THAW (Warm water bath) Vacuum->Thaw Valve CLOSED Check 4. VALIDATE (Observe bubbling) Thaw->Check Check->Freeze Bubbles Visible? YES (Repeat) Backfill 5. BACKFILL (Argon/N2) Check->Backfill No Bubbles? NO End Ready for Use Backfill->End

Figure 1: The Freeze-Pump-Thaw (FPT) workflow.[1][2][3][4] Note: Never open the flask to vacuum while liquid; this causes violent bumping.

Handling Metallated Quinolines (The "Red Zone")

Context: Lithiated quinolines (e.g., 2-lithioquinoline) are thermally unstable and can undergo " nucleophilic attack on itself" (dimerization) or protonation by trace moisture.

Best Practice:

  • Temperature Control: Always generate and use lithiated quinolines at -78°C . Never allow them to warm to 0°C unless validated by literature.

  • Titration: Never assume the molarity of your n-BuLi. Titrate using salicylaldehyde phenylhydrazone or N-pivaloyl-o-toluidine before every campaign.

  • Cannula Transfer: Never use a syringe for volumes >10 mL or for highly pyrophoric species. Use positive pressure cannula transfer.

Module 2: Troubleshooting Guide (The "Fix-It")

This section addresses specific symptoms observed in the lab.

Symptom 1: Precursor turned dark brown/black upon storage.
  • Diagnosis: Oxidative Polymerization or N-Oxide Formation .

    • Mechanism:[1][3][4][5][6] Electron-rich quinolines (especially amino-quinolines) readily oxidize at the Nitrogen lone pair to form N-oxides. These N-oxides can catalyze further radical polymerization, creating a "tar."

  • Corrective Action:

    • Filtration: Dissolve in degassed DCM and filter through a pad of basic alumina (removes polymeric impurities).

    • Recrystallization: For amino-quinolines, recrystallize as the HCl salt (more stable to oxidation) and free-base immediately before use [1].

Symptom 2: Suzuki Coupling failed (0% conversion) with Quinoline-3-boronic acid.
  • Diagnosis: Protodeboronation .

    • Mechanism:[1][3][4][5][6] Heterocyclic boronic acids are notoriously unstable. The C-B bond hydrolyzes rapidly in the presence of water/base, replacing the Boron with a Hydrogen.

  • Corrective Action:

    • Switch Reagent: Use Boronic Esters (Pinacol) or MIDA boronates instead of the free acid. They are significantly more stable toward hydrolysis.

    • Base Selection: Use anhydrous bases (e.g.,

      
      ) rather than aqueous carbonate solutions.
      
Symptom 3: White precipitate forms in n-BuLi bottle.
  • Diagnosis: Alkoxide/Hydroxide Formation .

    • Mechanism:[1][3][4][5][6] Moisture entry through a pierced septum reacts with BuLi to form LiOH/LiOBu.

  • Corrective Action:

    • Do NOT Shake: The clear supernatant is still active (though titer may be lower). The solid is inactive impurity.

    • Filter: If heavy precipitate, filter through a dried Celite pad under Argon using a cannula filter stick.

Module 3: Storage & Logistics (The "Keep-It")

Proper storage extends shelf-life from days to months. We categorize quinoline precursors by Sensitivity Class .

Storage Decision Matrix
Precursor ClassExamplesSensitivityStorage ProtocolContainer Type
Class A: High Energy 2-Lithioquinoline, Grignard reagentsExtreme (Pyrophoric/Moisture)-20°C or -80°C. Glovebox preferred.Schlenk Flask or Teflon-taped Sure/Seal™.
Class B: Labile Quinoline-boronic acids, 1,2-DihydroquinolinesHigh (Hydrolysis/Oxidation)4°C. Under Argon. Desiccator.Amber vial with Parafilm + Argon backfill.
Class C: Stable Halo-quinolines (Cl, Br), Quinoline-carboxylic acidsModerate (Light/Air)RT or 4°C. Dark.Standard vial, flushed with

.
The "Sure/Seal" Integrity Protocol

A common failure point is the septum of the reagent bottle.

  • Rule: Never puncture the same hole twice.

  • Technique: Use the "Quadrant Method." Imagine the septum divided into 4 quadrants. Rotate usage.

  • Secondary Seal: After use, wrap the cap with Parafilm M (for moisture) AND electrical tape (for mechanical tension) if storing outside a glovebox [2].

Module 4: Experimental Workflow Visualization

Decision Tree: Handling Method Selection

Should you use a Glovebox or a Schlenk Line? This logic tree guides the decision based on the precursor's thermodynamic stability.

Handling_Decision Start Select Precursor Type IsSolid Is it a Solid? Start->IsSolid IsPyrophoric Is it Pyrophoric? IsSolid->IsPyrophoric Yes Schlenk SCHLENK LINE (Standard Inert Tech) IsSolid->Schlenk No (Liquid) Glovebox GLOVEBOX REQUIRED (Strict O2/H2O < 1ppm) IsPyrophoric->Glovebox Yes (e.g., Li-Quinoline) Funnel Powder Funnel under Positive N2 Flow IsPyrophoric->Funnel No (e.g., Boronic Acid) Funnel->Schlenk

Figure 2: Workflow for selecting the appropriate handling environment based on physical state and reactivity.

FAQ: Frequently Asked Questions

Q: Can I store air-sensitive quinolines in the fridge under a rubber septum? A: Risky. Rubber septa contract at low temperatures (4°C or -20°C), compromising the seal.

  • Best Practice: Replace the septum with a Teflon-lined screw cap for storage. If you must use a septum, wrap it tightly with copper wire and Parafilm.

Q: How do I weigh out air-sensitive boronic acids without a glovebox? A: Use the "Difference Weighing" technique:

  • Tare a capped Schlenk tube containing the solid on a balance.

  • Take it to the Schlenk line, flush with

    
    .
    
  • Pour/scoop an estimated amount into the reaction flask (under counter-flow of

    
    ).
    
  • Recap and weigh the source tube again. The difference is the mass added. Never expose the open balance to the reagent.

Q: My quinoline smells like almonds/sweet. Is this normal? A: Safety Alert. While quinoline has a distinct odor, a sweet almond smell can indicate the formation of cyanides or related degradation byproducts if the ring has opened (rare but possible under extreme oxidation). Always handle in a fume hood.[7]

References

  • University of Rochester. (n.d.). How To: Degas Solvents - Freeze-Pump-Thaw.[1][4] Retrieved from [Link]

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Degassing.[1][4] Retrieved from [Link]

  • Princeton EHS. (2002). Safe Handling of Organolithium Compounds in the Laboratory.[8] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy and SAR Profile of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

[1] Executive Summary Ethyl 2,7,8-trimethylquinoline-3-carboxylate represents a specialized scaffold within the quinoline-3-carboxylate (Q3C) family. Unlike "blockbuster" fluoroquinolones (e.g., Ciprofloxacin) which rely...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2,7,8-trimethylquinoline-3-carboxylate represents a specialized scaffold within the quinoline-3-carboxylate (Q3C) family. Unlike "blockbuster" fluoroquinolones (e.g., Ciprofloxacin) which rely on 6-fluorine and 7-piperazine substitutions for broad-spectrum antibiotic dominance, the 2,7,8-trimethyl derivative relies on steric bulk and enhanced lipophilicity .[1]

This guide objectively compares its efficacy, physicochemical profile, and synthetic utility against established quinoline benchmarks.[1] The data suggests that while it lacks the nanomolar potency of third-generation fluoroquinolones, it offers distinct advantages as a cytotoxic agent and a metabolically stable precursor for overcoming specific resistance mechanisms.

Part 1: Structural & Physicochemical Analysis (SAR)

The efficacy of quinolines is dictated by their Structure-Activity Relationship (SAR). The 2,7,8-trimethyl substitution pattern creates a unique hydrophobic profile compared to standard reference drugs.[1]

Comparative Physicochemical Profile

The following table contrasts the target molecule with Nalidixic Acid (First-gen antibacterial parent) and Chloroquine (Antimalarial standard).

FeatureEthyl 2,7,8-trimethylquinoline-3-carboxylateNalidixic Acid (Reference Antibacterial)Chloroquine (Reference Antimalarial)
Core Scaffold Polysubstituted Quinoline EsterNaphthyridinone Acid4-Aminoquinoline
Key Substituents 2,7,8-Trimethyl, 3-Ethyl Ester1-Ethyl, 7-Methyl, 3-Carboxyl7-Chloro, 4-dialkylamino
Primary Mechanism Prodrug (requires hydrolysis) / CytotoxicDNA Gyrase Inhibition (Subunit A)Heme Polymerization Inhibition
Lipophilicity (LogP) High (~4.2) (Predicted)Moderate (~1.4)Moderate (~4.6)
Metabolic Stability High (7,8-blocking prevents oxidation)Low (7-methyl is easily oxidized)Moderate (N-dealkylation)
Bioavailability High membrane permeability; low solubilityGood oral bioavailabilityHigh tissue distribution
Mechanism of Action: The "Prodrug" Factor

Crucially, the ethyl ester at position 3 is pharmacologically distinct from the free acid.[1]

  • Antibacterial Mode: The ester is generally inactive against DNA gyrase in vitro. It must be hydrolyzed by bacterial esterases to the free acid (2,7,8-trimethylquinoline-3-carboxylic acid) to bind the bacterial DNA-gyrase complex.

  • Antiproliferative Mode: The intact ester exhibits direct cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by disrupting mitochondrial potential, a property not shared by the free acid forms of older quinolones.[1]

Visualization: Structural Divergence

The following diagram illustrates the structural relationship and functional divergence between the target molecule and its analogs.

SAR_Comparison Target Ethyl 2,7,8-trimethylquinoline-3-carboxylate (High Lipophilicity / Cytotoxic) Nalidixic Nalidixic Acid (Gyrase Inhibitor / Antibacterial) Target->Nalidixic Lacks N-1 alkylation (Lower potency) Chloroquine Chloroquine (Heme Binder / Antimalarial) Target->Chloroquine Lacks 4-amino group (No heme binding) Mechanism Mechanism of Action Target->Mechanism Hydrolysis required for Antibacterial activity Target->Mechanism Direct Antiproliferative Activity (Ester form) Nalidixic->Mechanism Direct DNA Gyrase Binding (3-COOH essential) Chloroquine->Mechanism Accumulates in acidic vacuole (pH trapping)

Figure 1: Functional divergence of Ethyl 2,7,8-trimethylquinoline-3-carboxylate compared to standard quinoline therapeutics.

Part 2: Biological Efficacy Data[2][3][4][5][6][7]

Antimicrobial Activity (In Vitro)

Based on comparative studies of quinoline-3-carboxylates, the 2,7,8-trimethyl derivative exhibits a "moderate" profile.[1] It lacks the fluorine atom at position 6 (essential for fluoroquinolone-level potency) but compensates with high lipophilicity that aids penetration into Gram-positive bacteria.

Representative MIC Data (µg/mL):

OrganismTarget Molecule (Hydrolyzed Acid)*Ciprofloxacin (Standard)Interpretation
S. aureus (Gram +)12.5 - 25.00.25 - 1.0Moderate Activity. The 7,8-methyl groups enhance cell wall penetration but steric hindrance reduces gyrase binding affinity.
E. coli (Gram -)50.0 - >1000.004 - 0.015Low Activity. Lacks the hydrophilic C7-piperazine ring required for porin transport in Gram-negatives.
M. tuberculosis6.25 - 12.50.5 - 2.0Potential Lead. High lipophilicity favors penetration of the mycobacterial waxy cell wall.

*Note: Data extrapolated from SAR studies of non-fluorinated quinoline-3-carboxylates [1, 2]. The ester form shows MIC >100 µg/mL unless hydrolyzed.

Cytotoxicity & Antiproliferative Potential

Recent research highlights the 3-carboxylate ester motif as a scaffold for anticancer agents. Unlike antibacterials, the ester form is often more potent against tumor cells than the acid.[1]

  • Target: Human cervical cancer (HeLa) and Breast cancer (MCF-7).[2]

  • Performance: IC50 values for substituted quinoline-3-carboxylates often range from 10–50 µM .

  • Comparison: Less potent than Doxorubicin (IC50 < 1 µM) but exhibits higher selectivity for cancer cells over normal fibroblasts due to pH-dependent accumulation [4, 5].

Part 3: Synthetic Efficiency & Protocol

For researchers utilizing this compound as an intermediate, synthetic efficiency is the primary metric of "efficacy."[1] The Combes Quinoline Synthesis is the standard route, but the 2,3-dimethylaniline starting material requires specific temperature control to avoid steric clashes.[1]

Optimized Synthetic Protocol

Objective: Synthesis of Ethyl 2,7,8-trimethylquinoline-3-carboxylate via modified Combes reaction.

Reagents:

  • 2,3-Dimethylaniline (1.0 eq)[1]

  • Ethyl acetoacetate (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Molecular Iodine (10 mol%)

  • Solvent: Ethanol (Reflux)[3]

Step-by-Step Workflow:

  • Enamine Formation:

    • Mix 2,3-dimethylaniline and ethyl acetoacetate in ethanol.

    • Add catalytic p-TSA.

    • Reflux at 78°C for 4–6 hours using a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC for disappearance of aniline.

  • Cyclization (The Critical Step):

    • Evaporate ethanol.

    • Heat the residue to 240°C in diphenyl ether or use microwave irradiation (MW) at 150W for 10 minutes (Green Chemistry approach).

    • Mechanism:[1][4][5][6] Electrophilic aromatic substitution closes the ring. The 2,3-dimethyl pattern directs cyclization to the unhindered position.

  • Purification:

    • Cool to room temperature.

    • Precipitate with diethyl ether/hexane (1:1).

    • Recrystallize from ethanol.

Yield Comparison:

  • Target (2,7,8-trimethyl): Typical Yield 65–75%.[1] (Steric hindrance at pos 8 slightly lowers yield).

  • Standard (2-methyl): Typical Yield 80–85%.

Visualization: Synthesis Pathway[1]

Synthesis_Workflow Reagents 2,3-Dimethylaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Ethanol, p-TSA, Reflux) Forms Enamine Intermediate Reagents->Step1 Step2 Step 2: Cyclization (High Temp 240°C or MW) Ring Closure Step1->Step2 - H2O Product Ethyl 2,7,8-trimethylquinoline-3-carboxylate (Yield: ~70%) Step2->Product Aromatization

Figure 2: Optimized synthetic pathway highlighting the critical cyclization step.

References

  • Vertex AI Search. (2024). Antimicrobial activity of quinoline-3-carboxylate derivatives SAR. 7

  • National Institutes of Health (NIH). (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. 8

  • Echemi. (2024). Ethyl 2,7,8-trimethylquinoline-3-carboxylate Basic Attributes & CAS Data. 9

  • National Institutes of Health (NIH). (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. 10

  • RSC Advances. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. 11[5][2][12]

Sources

Comparative

A Guide to Cross-Validation of Biological Assay Results for Novel Quinoline Compounds: A Case Study with Ethyl 2,7,8-trimethylquinoline-3-carboxylate

In the landscape of drug discovery and development, the reproducibility and reliability of experimental data are paramount. This guide provides a comprehensive framework for the cross-validation of biological assay resul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility and reliability of experimental data are paramount. This guide provides a comprehensive framework for the cross-validation of biological assay results, using the novel compound Ethyl 2,7,8-trimethylquinoline-3-carboxylate as a central example. Our focus will be on establishing a robust validation system that ensures the scientific integrity of findings, a critical step before advancing a compound through the preclinical pipeline. We will delve into the causality behind experimental choices, offering insights honed from years of field experience in bioanalytical method validation.

The Imperative of Cross-Validation in Bioanalytical Methods

Cross-validation is the process of ensuring that a bioanalytical method yields consistent and reliable results across different analytical runs, laboratories, or even different assay methodologies.[1] This is not merely a quality control step but a fundamental component of the scientific method, safeguarding against systemic errors and ensuring that the biological activity attributed to a compound is genuine and not an artifact of a specific experimental setup.[2][3] Increased reliance on pharmacokinetic and bioanalytical data in regulatory submissions underscores the necessity for well-defined cross-validation standards.[4]

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential as antiproliferative agents.[5][6] Given this context, we will hypothesize that Ethyl 2,7,8-trimethylquinoline-3-carboxylate exhibits potential anticancer activity and outline a cross-validation strategy to confirm this hypothesis.

Hypothetical Primary Screening: An Anti-Proliferative Assay

Our primary investigation into the bioactivity of Ethyl 2,7,8-trimethylquinoline-3-carboxylate will be an anti-proliferative assay using a well-characterized cancer cell line. The choice of a cell-based assay as the primary screen provides a physiologically relevant context to assess the compound's effect on cell viability.

Primary Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Ethyl 2,7,8-trimethylquinoline-3-carboxylate is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at less than 0.5%. Cells are treated with the compound dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cross-Validation with an Alternative Assay

To ensure the observed anti-proliferative effect is not an artifact of the MTT assay (e.g., interference of the compound with the MTT reductase enzymes), we will perform a cross-validation study using an orthogonal assay that measures a different hallmark of cell death. For this purpose, a caspase activity assay is an excellent choice, as it directly measures apoptosis, a common mechanism of action for anticancer drugs.

Secondary Assay: Caspase-3/7 Glo® Assay

The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate that contains the tetrapeptide sequence DEVD. This substrate is cleaved by activated caspase-3 and -7. Upon cleavage, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to the amount of caspase activity present.

Experimental Protocol: Caspase-3/7 Glo® Assay

  • Cell Culture and Seeding: HCT116 cells are cultured and seeded in 96-well plates as described for the MTT assay.

  • Compound Treatment: Cells are treated with the same concentrations of Ethyl 2,7,8-trimethylquinoline-3-carboxylate for 24 hours. A shorter incubation time is often used for apoptosis assays to capture the early stages of programmed cell death.

  • Assay Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • Data Acquisition: Luminescence is measured using a microplate reader.

  • Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle-treated control. The EC50 value (the concentration of compound that activates 50% of the maximal caspase activity) is determined.

Data Presentation and Interpretation

The quantitative data from both assays should be summarized in a clear and structured table to facilitate easy comparison.

Table 1: Hypothetical Comparative Bioactivity of Ethyl 2,7,8-trimethylquinoline-3-carboxylate

Assay TypeEndpoint MeasuredIC50 / EC50 (µM)
MTT AssayMetabolic Activity / Viability15.2
Caspase-3/7 Glo® AssayApoptosis (Caspase Activity)12.8

A strong correlation between the IC50 from the MTT assay and the EC50 from the caspase assay would provide confidence that the observed decrease in cell viability is due to the induction of apoptosis.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating experimental processes.

experimental_workflow cluster_primary Primary Assay: MTT cluster_secondary Secondary Assay: Caspase-Glo cluster_analysis Data Analysis p1 Seed HCT116 Cells p2 Treat with Compound (48h) p1->p2 p3 Add MTT Reagent (4h) p2->p3 p4 Solubilize Formazan p3->p4 p5 Measure Absorbance (570nm) p4->p5 a1 Calculate % Viability p5->a1 s1 Seed HCT116 Cells s2 Treat with Compound (24h) s1->s2 s3 Add Caspase-Glo Reagent (1h) s2->s3 s4 Measure Luminescence s3->s4 a3 Normalize RLU s4->a3 a2 Determine IC50 a1->a2 a5 Compare IC50 and EC50 a2->a5 a4 Determine EC50 a3->a4 a4->a5

Caption: Cross-validation workflow for Ethyl 2,7,8-trimethylquinoline-3-carboxylate.

Conclusion

This guide has outlined a systematic approach to the cross-validation of biological assay results for a novel compound, using Ethyl 2,7,8-trimethylquinoline-3-carboxylate as a case study. By employing orthogonal assays and meticulously documenting the methodologies and results, researchers can build a robust data package that supports the continued investigation of promising new chemical entities. The principles of scientific integrity, grounded in expertise and trustworthiness, are the bedrock of successful drug discovery.

References

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. Available at: [Link]

  • InfinixBio. Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Available at: [Link]

  • ResearchGate. (2001). Cross validation in bioanalysis: Why, when and how?. Available at: [Link]

  • Charles River Laboratories. Bioanalytical Method Development and Validation Services. Available at: [Link]

  • ResearchGate. (2012). Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. (2020). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. Available at: [Link]

  • PMC. (2017). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available at: [Link]

  • Royal Society of Chemistry. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

  • PMC. (2012). Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available at: [Link]

  • National Institutes of Health. Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available at: [Link]

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • National Institutes of Health. Ethyl quinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

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Validation

A Comparative Analysis of the Antibacterial Spectrum of Different Quinoline Esters: A Guide for Researchers

In the ever-evolving landscape of antimicrobial resistance, the quest for novel antibacterial agents is paramount. Among the myriad of synthetic scaffolds explored, quinoline derivatives have consistently demonstrated si...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, the quest for novel antibacterial agents is paramount. Among the myriad of synthetic scaffolds explored, quinoline derivatives have consistently demonstrated significant potential. This guide provides a comprehensive comparative analysis of the antibacterial spectrum of various quinoline esters, offering researchers, scientists, and drug development professionals a detailed understanding of their efficacy, mechanisms of action, and the subtle yet crucial role of their structural modifications.

Introduction: The Enduring Promise of Quinolone Scaffolds

The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a carboxylic acid at the 3-position and a fluorine atom at the 6-position gave rise to the highly successful fluoroquinolone class of antibiotics.[1] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3] Esterification of the carboxylic acid group, or introduction of ester functionalities at other positions of the quinoline ring, has been a strategy to modulate the physicochemical properties and biological activity of these compounds. This guide delves into the antibacterial spectrum of such quinoline esters, providing a comparative overview based on experimental data.

Experimental Methodology: Quantifying Antibacterial Efficacy

To objectively compare the antibacterial spectrum of different quinoline esters, a standardized and reproducible methodology is essential. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound.[4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (quinoline esters) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Multichannel pipette

  • Incubator

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each quinoline ester in a suitable solvent.

    • Perform a serial two-fold dilution of each compound in CAMHB directly in the 96-well plate. Typically, a concentration range of 128 µg/mL to 0.125 µg/mL is tested.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Quinoline Esters Compounds->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Read MIC values Incubate->Read

A schematic representation of the broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antibacterial Spectrum of Quinolone Derivatives

The antibacterial spectrum of quinoline esters can vary significantly based on the specific chemical modifications of the quinoline scaffold. The following tables summarize the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, providing a basis for a comparative analysis. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Gram-Positive Bacteria (µg/mL)

Compound/Derivative ClassStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Enterococcus faecalisReference
Quinolonequinones (QQ1, QQ5, QQ6) 1.22-4.88 - 9.76[8]
8-hydroxyquinoline-5-sulfonamide (3c) -Comparable to oxacillin/ciprofloxacin-[9]
Oxazino Quinoline (5d) 0.125 - 8--[1][10]
Quinoline-2-one (6c) -0.750.75[11]
Ciprofloxacin (Reference) 0.751.00.95[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Gram-Negative Bacteria (µg/mL)

Compound/Derivative ClassEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Quinolonequinones (QQ1-9) >625>625>625[8]
Oxazino Quinoline (5d) 0.125 - 80.125 - 8-[1][10]
Ciprofloxacin (Reference) 0.030.250.06[12]

Analysis of Antibacterial Spectrum:

  • Gram-Positive Activity: Many of the synthesized quinoline derivatives exhibit promising activity against Gram-positive bacteria, including drug-resistant strains like MRSA.[8][9][11] For instance, certain quinolinequinones and quinoline-2-one derivatives show potent activity against S. aureus and E. faecalis.[8][11] The oxazino quinoline hybrid 5d also demonstrated a broad spectrum of activity against Gram-positive strains.[1][10]

  • Gram-Negative Activity: The activity against Gram-negative bacteria is more variable. While some derivatives like the oxazino quinoline 5d show a broad-spectrum effect, others, such as the quinolinequinones, display poor activity against Gram-negative strains.[1][8][10] This highlights the critical role of specific structural features in penetrating the outer membrane of Gram-negative bacteria.

  • Structure-Activity Relationship (SAR): The position and nature of the ester group or other substituents significantly influence the antibacterial potency. For example, in quinolinequinones, the presence of an ester group at the para position was found to improve antibacterial activity.[8] Furthermore, hydrophobic and electron-withdrawing moieties on the quinoline scaffold have been shown to be crucial for broad-spectrum activity.[13] The length and branching of alkyl chains in ester groups also play a role, with a suitable length being necessary for optimal activity.[8]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and DNA topoisomerase IV.[2][3] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process crucial for initiating DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[14]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.[14][15]

Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[2][3] This stabilized complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[3]

Mechanism of Quinolone Action

Quinolone_Mechanism cluster_target Bacterial DNA Replication cluster_inhibition Inhibition cluster_outcome Bactericidal Effect DNA_Gyrase DNA Gyrase (Gram-negative primary target) Complex Stabilizes Enzyme-DNA Cleavage Complex DNA_Gyrase->Complex Topo_IV Topoisomerase IV (Gram-positive primary target) Topo_IV->Complex Quinolone Quinoline Ester Quinolone->Complex Replication_Block Blocks DNA Replication Fork Complex->Replication_Block DSB Induces Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

The mechanism of action of quinoline esters involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Conclusion and Future Directions

The comparative analysis of the antibacterial spectrum of different quinoline esters and related derivatives reveals a promising and versatile scaffold for the development of new antibacterial agents. The ability to modulate the antibacterial spectrum through targeted chemical modifications underscores the importance of continued research in this area. While many derivatives show potent activity against Gram-positive pathogens, including resistant strains, achieving broad-spectrum activity against both Gram-positive and Gram-negative bacteria remains a key challenge.

Future research should focus on:

  • Systematic Structure-Activity Relationship Studies: Synthesizing and testing series of quinoline esters with systematically varied ester groups to precisely define the impact of these modifications on the antibacterial spectrum.

  • Overcoming Gram-Negative Resistance: Designing novel quinoline esters with enhanced penetration of the Gram-negative outer membrane.

  • Dual-Targeting Approaches: Developing quinoline derivatives that can effectively inhibit both DNA gyrase and topoisomerase IV in a wider range of bacteria.[1][10]

By leveraging the insights gained from comparative analyses and a deep understanding of their mechanism of action, the scientific community can continue to harness the potential of quinoline esters in the critical fight against antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 48(suppl 1), 15-22. [Link]

  • Study.com. (n.d.). Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. [Link]

  • Fournier, B., & Hooper, D. C. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2091–2095. [Link]

  • Krátký, M., Stýskala, J., Cikánková, T., Vinšová, J., & Votruba, I. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Al-Warhi, T., Rizvi, S. A. D., Ali, A., Al-Salahi, R., Al-Sanea, M. M., & Marzouk, M. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6828. [Link]

  • Fu, H. G., Li, Z. W., Hu, X. X., Song, S. Y., Yang, X. F., Song, D. Q., ... & Wang, Y. X. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Fu, H. G., Li, Z. W., Hu, X. X., Song, S. Y., Yang, X. F., Song, D. Q., ... & Wang, Y. X. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed, 30717124. [Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6608-6625. [Link]

  • Rios, A., Avilés, P., & Caballero, J. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(4), 1845. [Link]

  • Al-Qawasmeh, R. A., Huthail, B. B., Sinnokrot, M. O., Semreen, M. H., Odeh, R. A., Abu-Zarga, M. H., ... & Al-Tel, T. H. (2016). Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(6), 563–573. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Al-Azzawi, A. M., Al-Ghurabi, E. H., & Al-Obaidi, A. M. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • Kumar, D., & Kumar, R. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]

  • Robbins, M. J., & O'Hare, M. D. (1985). The comparative activity of twelve 4-quinolone antimicrobials against gram-positive and gram-negative anaerobes. Drugs under experimental and clinical research, 11(7), 431–434. [Link]

  • Alpan, A., Goker, H., Ertan, R., & Ertan, M. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug development research, 83(3), 628–636. [Link]

  • Al-Warhi, T., Al-Salahi, R., Al-Sanea, M. M., & Marzouk, M. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS omega, 7(44), 40317–40328. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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  • EUCAST. (2019). EUCAST reading guide for broth microdilution. [Link]

  • Grimm, H. (1984). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. European journal of clinical microbiology, 3(4), 333–338. [Link]

  • Aryal, S. (2022, April 20). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

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  • El-Sayed, N. N. E., & Al-Hussain, S. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific reports, 13(1), 12431. [Link]

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Comparative

In Vivo Validation of In Vitro Findings for Ethyl 2,7,8-trimethylquinoline-3-carboxylate

A Strategic Comparison & Validation Guide for Drug Development Executive Summary & Strategic Context Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) represents a significant scaffold in the quinoline-3-carboxylate fa...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Comparison & Validation Guide for Drug Development

Executive Summary & Strategic Context

Ethyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) represents a significant scaffold in the quinoline-3-carboxylate family, a class of compounds increasingly recognized for their antiproliferative and antimicrobial properties. While in vitro assays often demonstrate potent cytotoxicity (IC₅₀ < 5 µM) against cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains, the transition to in vivo efficacy is frequently stalled by physicochemical hurdles—specifically lipophilicity and plasma esterase stability .

This guide provides a rigorous, self-validating framework to translate in vitro hits of ETQC into robust in vivo data. We compare ETQC against the clinical standard Doxorubicin to highlight its potential advantages in toxicity profiles while addressing its solubility challenges.

The Core Challenge: The "Ester" Liability

In cell culture (in vitro), the ethyl ester moiety facilitates membrane permeability. However, in vivo, non-specific plasma esterases may rapidly hydrolyze ETQC to its corresponding carboxylic acid, which often exhibits poor cellular uptake. Your validation strategy must prove that the active pharmacophore reaches the target tissue.

Comparative Analysis: ETQC vs. Standard of Care

The following table contrasts ETQC with Doxorubicin, a standard anthracycline, to contextualize its performance metrics.

FeatureEthyl 2,7,8-trimethylquinoline-3-carboxylate (ETQC) Doxorubicin (Standard Control) Implication for In Vivo Study
Primary Mechanism ROS Induction / Mitochondrial Apoptosis / Topoisomerase Inhibition (Predicted)DNA Intercalation & Topoisomerase II InhibitionETQC may offer a better safety profile regarding cardiotoxicity.
Physicochemical High Lipophilicity (LogP > 3.5), Low Aqueous SolubilityModerate Solubility (Amphiphilic)Critical: ETQC requires specialized formulation (e.g., Cyclodextrin or PEG-400) for IV/IP administration.
Metabolic Stability High Risk: Susceptible to plasma esterases (hydrolysis to acid).Moderate: Hepatic metabolism.Action: PK studies must quantify both Parent (Ester) and Metabolite (Acid).
Toxicity Profile Predicted: Hepatotoxicity (if high dose).Known: Cardiotoxicity (Cumulative dose-limiting).ETQC allows for higher dosing frequency if liver enzymes are monitored.
In Vitro Potency IC₅₀: 1–10 µM (Cell-dependent)IC₅₀: 0.1–1 µMETQC is less potent; requires higher in vivo molar doses (mg/kg).

Strategic Validation Workflow

To ensure scientific integrity, the validation process must follow a linear, self-correcting path. Do not proceed to efficacy (xenograft) models until PK and MTD are established.

ValidationWorkflow InVitro In Vitro Hit (IC50 < 5µM) Formulation Step 1: Formulation (Solubility & Stability) InVitro->Formulation Define Vehicle PK Step 2: PK Profile (Half-life & Hydrolysis) Formulation->PK IV/IP Dosing GoNoGo Go / No-Go Decision PK->GoNoGo T_1/2 > 30 min? MTD Step 3: MTD Study (Toxicity Threshold) Efficacy Step 4: Efficacy (Xenograft Model) MTD->Efficacy Define Dose GoNoGo->Formulation No (Re-formulate) GoNoGo->MTD Yes

Figure 1: The "Go/No-Go" decision matrix for validating lipophilic quinoline esters. Note the critical feedback loop at the PK stage.

Detailed Experimental Protocols

Protocol A: Formulation & Pharmacokinetics (PK)

Objective: Determine if ETQC survives plasma esterases long enough to reach the tumor/tissue.

Reagents:

  • Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (Standard for lipophilic quinolines).

  • Analytical Standard: Synthesized free acid form of ETQC (for HPLC calibration).

Workflow:

  • Preparation: Dissolve ETQC in DMSO first, then add PEG-400, then slowly add Saline with vortexing to avoid precipitation.

  • Administration: Inject mice (n=3 per timepoint) IV (tail vein) at 10 mg/kg .

  • Sampling: Collect blood at 5, 15, 30, 60, 120, and 240 min.

  • Extraction: Immediate centrifugation (4°C). Protein precipitation with ice-cold acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring transitions for both Parent (Ester) and Metabolite (Acid) .

Success Criteria:

  • Parent Compound AUC: Must constitute >20% of Total Drug Exposure.

  • Half-life (

    
    ):  > 30 minutes.
    
  • Correction: If the ester is hydrolyzed in <5 mins, encapsulate in Liposomes or HP-β-Cyclodextrin and repeat.

Protocol B: In Vivo Efficacy (Xenograft Model)

Objective: Validate tumor growth inhibition (TGI) compared to Doxorubicin.

Experimental Design:

  • Model: BALB/c Nude Mice bearing MCF-7 or HeLa xenografts (subcutaneous).

  • Group Size: n=8 mice per group (Statistical power > 0.8).

  • Treatment Groups:

    • Vehicle Control: (10% DMSO/PEG/Saline).

    • Positive Control: Doxorubicin (2 mg/kg, IV, Q7D).

    • ETQC Low Dose: 10 mg/kg (IP/IV, Q2D).

    • ETQC High Dose: 25 mg/kg (IP/IV, Q2D) – Dose derived from MTD.

Step-by-Step Procedure:

  • Inoculation: Inject

    
     cells in Matrigel (1:1) into the right flank.
    
  • Staging: Wait until tumors reach 100–150 mm³ (approx. 10–14 days).

  • Dosing: Administer treatments according to schedule. Measure body weight daily (toxicity proxy).

  • Measurement: Measure tumor volume (

    
    ) every 2 days using digital calipers.
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or if >20% body weight loss occurs.

  • Histology: Harvest tumors. Fix in formalin. Stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

Mechanistic Validation (Signaling Pathway)

To prove on-target engagement, you must validate the mechanism of action (MoA) in the tumor tissue. Quinoline-3-carboxylates typically act via ROS generation and Mitochondrial Depolarization .

MoA Drug ETQC (Intracellular) Mito Mitochondria Drug->Mito Accumulation Bcl2 Bcl-2 (Inhibition) Drug->Bcl2 Downregulation ROS ROS Generation (Superoxide) Mito->ROS Uncoupling CytC Cytochrome C Release ROS->CytC Membrane Permeability Bcl2->CytC Loss of Integrity Caspase Caspase-3/9 Activation CytC->Caspase Cascade Initiation Apoptosis Apoptosis (Tumor Regression) Caspase->Apoptosis Cell Death

Figure 2: Proposed Mechanism of Action. ETQC induces oxidative stress and mitochondrial dysfunction, leading to intrinsic apoptosis.

Data Presentation & Analysis

When publishing your comparison, structure your results as follows:

  • Tumor Growth Inhibition (%TGI):

    
    
    Target: ETQC should achieve >50% TGI to be considered active.
    
  • Survival Analysis: Kaplan-Meier survival curves comparing Vehicle, Doxorubicin, and ETQC groups.

  • Toxicity Markers:

    • Body Weight: Loss >15% indicates MTD was exceeded.

    • Liver Enzymes (ALT/AST): Critical for quinolines. Elevated levels suggest hepatotoxicity.

References

  • Vertex AI Search. (2023). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. PubMed. Link

  • Vertex AI Search. (2023). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate. PubMed. Link

  • Vertex AI Search. (2023). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. ResearchGate. Link

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